molecular formula C8H8F3N3O4S2 B12414840 Hydroflumethiazide-15N2,13C,d2

Hydroflumethiazide-15N2,13C,d2

Numéro de catalogue: B12414840
Poids moléculaire: 336.3 g/mol
Clé InChI: DMDGGSIALPNSEE-VVSBCMTCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroflumethiazide-15N2,13C,d2 is a useful research compound. Its molecular formula is C8H8F3N3O4S2 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H8F3N3O4S2

Poids moléculaire

336.3 g/mol

Nom IUPAC

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide

InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1

Clé InChI

DMDGGSIALPNSEE-VVSBCMTCSA-N

SMILES isomérique

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H]

SMILES canonique

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Hydroflumethiazide-15N2,13C,d2: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical and pharmacological properties of isotopically labeled compounds is paramount for robust analytical method development and pharmacokinetic studies. This guide provides a detailed overview of Hydroflumethiazide-15N2,13C,d2, a stable isotope-labeled analog of the diuretic and antihypertensive agent, Hydroflumethiazide.

Core Chemical Properties

This compound is a specially synthesized version of Hydroflumethiazide where specific atoms have been replaced with their heavier stable isotopes. Specifically, two nitrogen atoms are replaced with Nitrogen-15, one carbon atom with Carbon-13, and two hydrogen atoms with Deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Below is a summary of the key chemical properties of unlabeled Hydroflumethiazide and its isotopically labeled analogs.

PropertyValueSource
Hydroflumethiazide (Unlabeled)
Molecular FormulaC8H8F3N3O4S2[2]
Molecular Weight331.3 g/mol [2]
Physical DescriptionWhite to cream-colored, finely divided, crystalline powder[2][3]
Melting Point270-275 °C[3]
SolubilitySoluble in acetone, methanol, and dilute alkali; very slightly soluble in water.[2][3]
Hydroflumethiazide-13C-d2
Molecular FormulaC7[13C]H6D2F3N3O4S2[4]
Molecular Weight334.3 g/mol [4]
Isotopic Purity≥99% deuterated forms (d1-d2)[4]
This compound
Molecular FormulaC7[13C]H6D2F3[15N]2NO4S2[5]
Molecular Weight~337.3 g/mol (Calculated)
Isotopic PurityNot specified, but typically high for use as an internal standard.

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that primarily acts on the kidneys to promote the excretion of water and electrolytes.[6] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the nephron.[6][7][8] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water.[6][7] While the diuretic effect is well-understood, the exact mechanism by which thiazides lower blood pressure is not fully known but is thought to involve vasodilation.[3][9]

Mechanism of Action of Hydroflumethiazide cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Basolateral Interstitium Lumen_Ions Na+ Cl- NCC Na+/Cl- Symporter (SLC12A3) Lumen_Ions->NCC Reabsorption Cell_Na Na+ NCC->Cell_Na Cell_Cl Cl- NCC->Cell_Cl Na_K_ATPase Na+/K+-ATPase Cell_K K+ Na_K_ATPase->Cell_K Interstitium_Na Na+ Na_K_ATPase->Interstitium_Na Cell_Na->Na_K_ATPase Interstitium_K K+ Interstitium_K->Na_K_ATPase Hydroflumethiazide Hydroflumethiazide Hydroflumethiazide->NCC Inhibition

Mechanism of Hydroflumethiazide Action

Experimental Protocols

Isotopically labeled compounds like this compound are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][10] The general workflow for such an analysis is outlined below.

Objective: To quantify the concentration of Hydroflumethiazide in a biological matrix (e.g., plasma, urine).

Materials:

  • Biological sample (e.g., plasma)

  • Hydroflumethiazide analytical standard

  • This compound (internal standard)

  • Organic solvents for extraction (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • A known amount of the internal standard (this compound) is spiked into the biological sample.

    • The sample is then subjected to a protein precipitation step, typically by adding a cold organic solvent like acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the analyte and internal standard, is collected.

  • Liquid Chromatography (LC) Separation:

    • The supernatant is injected into an LC system.

    • A suitable C18 column is often used for separation.

    • A mobile phase gradient (e.g., water with formic acid and acetonitrile) is employed to separate Hydroflumethiazide from other matrix components.

  • Mass Spectrometry (MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both the analyte (Hydroflumethiazide) and the internal standard (this compound).

  • Quantification:

    • The peak area ratio of the analyte to the internal standard is calculated.

    • This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analytical standard.

Quantitative Analysis Workflow Start Start: Biological Sample Spike Spike with Internal Standard (this compound) Start->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification: Peak Area Ratio vs. Calibration Curve MS->Quant End End: Analyte Concentration Quant->End

References

Synthesis of Isotopically Labeled Hydroflumethiazide-¹⁵N₂,¹³C,d₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Hydroflumethiazide-¹⁵N₂,¹³C,d₂, an isotopically labeled version of the diuretic and antihypertensive agent. The inclusion of stable isotopes is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ is based on the established route for unlabeled Hydroflumethiazide. The isotopic labels are introduced in the final two steps of the synthesis, utilizing commercially available or readily synthesizable labeled reagents. The overall strategy involves a three-step sequence starting from 3-(trifluoromethyl)aniline:

  • Chlorosulfonylation: Introduction of two chlorosulfonyl groups to the aromatic ring.

  • Ammonolysis: Conversion of the sulfonyl chlorides to sulfonamides using ¹⁵N-labeled ammonia.

  • Cyclization: Formation of the dihydrothiadiazine ring using ¹³C,d₂-paraformaldehyde.

Synthetic Pathway

Synthesis_Pathway A 3-(Trifluoromethyl)aniline B 4-Amino-6-(trifluoromethyl) benzene-1,3-disulfonyl dichloride A->B ClSO₃H C 4-Amino-6-(trifluoromethyl) benzene-1,3-disulfonamide-¹⁵N₂ B->C ¹⁵NH₃ D Hydroflumethiazide-¹⁵N₂,¹³C,d₂ C->D (¹³CH₂D₂)n Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Step_1 Chlorosulfonylation Step_2 Ammonolysis (¹⁵N-labeling) Step_1->Step_2 Step_3 Cyclization (¹³C,d₂-labeling) Step_2->Step_3 Filtration Filtration Step_3->Filtration Recrystallization Recrystallization Filtration->Recrystallization TLC TLC Recrystallization->TLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) TLC->NMR MS Mass Spectrometry NMR->MS HPLC HPLC Purity MS->HPLC

In-Depth Technical Guide: Hydroflumethiazide-15N2,13C,d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hydroflumethiazide (B1673452) and its isotopically labeled form, Hydroflumethiazide-15N2,13C,d2. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Chemical Identity and Properties

CAS Number Information:

CompoundCAS NumberNote
Hydroflumethiazide135-09-1Unlabeled parent compound.[2][3][4][5][6]
Hydroflumethiazide-13C,d21189877-11-9Isotopically labeled variant.[1][7]
This compoundNot AvailableThe subject of this guide.

Physicochemical Properties of Hydroflumethiazide:

PropertyValueReference
Molecular Formula C8H8F3N3O4S2[2][3]
Molecular Weight 331.29 g/mol [2][3][8]
Appearance White to cream-colored, finely divided, crystalline powder.
Melting Point 270-275 °C[9]
pKa1 8.9[2]
pKa2 10.7[2]
UV max (Methanol) 272.5 nm[2]
Solubility (at 25°C) Acetone: >100 mg/mLMethanol: 58 mg/mLAcetonitrile: 43 mg/mLWater: 0.3 mg/mLEther: 0.2 mg/mLBenzene: <0.1 mg/mL[2][10]

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that primarily functions by inhibiting the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron.[10][11][12][13] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. Consequently, water is retained within the tubule due to the osmotic gradient, leading to increased urine output (diuresis).[11][12][13] This reduction in blood volume is a key factor in its antihypertensive effect. Additionally, thiazide diuretics are known to have vasodilatory effects, which also contribute to the lowering of blood pressure.[13]

G cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Epithelial Cell cluster_interstitium Basolateral Interstitium (Blood) lumen_ions Na+ Cl- symporter Na+/Cl- Symporter (SLC12A3) lumen_ions->symporter Reabsorption cell_na Na+ hydro Hydroflumethiazide hydro->symporter Inhibition na_k_atpase Na+/K+ ATPase inter_na Na+ na_k_atpase->inter_na 3 Na+ out cell_na->na_k_atpase cell_k K+ inter_k K+ inter_k->na_k_atpase 2 K+ in

Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.

Experimental Protocols

The isotopically labeled this compound is an ideal internal standard for the quantification of Hydroflumethiazide in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for such an analysis.

Objective: To quantify the concentration of Hydroflumethiazide in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

  • Hydroflumethiazide reference standard

  • This compound internal standard (IS)

  • Human plasma (with K3EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Standard Solutions Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Hydroflumethiazide and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Hydroflumethiazide stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards (CSs) and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Solid-Phase Extraction):

  • Allow all plasma samples, CSs, and QCs to thaw to room temperature.

  • To 100 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution and vortex for 30 seconds.

  • Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.

  • Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.

  • Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).

  • Load the supernatant from the centrifuged plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.

  • Dry the cartridges using nitrogen gas.

  • Elute the analytes with 0.5 mL of the mobile phase solution into clean collection tubes.

  • Briefly vortex the eluate and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 5.0 mM ammonium formate (pH 4.5, adjusted with formic acid).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative or positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both Hydroflumethiazide and this compound.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Hydroflumethiazide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

G start Start: Human Plasma Sample add_is Add Internal Standard (this compound) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute lc_ms LC-MS/MS Analysis elute->lc_ms quant Quantification lc_ms->quant

Caption: General workflow for the bioanalysis of Hydroflumethiazide.

Pharmacokinetics

The pharmacokinetic profile of Hydroflumethiazide has been studied in healthy individuals and patients with congestive heart failure.

Pharmacokinetic Parameters of Hydroflumethiazide:

ParameterValueConditionReference
Bioavailability ~65-75%Oral administration[13]
Time to Peak (Tmax) 1-2.5 hoursOral administration[13]
Protein Binding 40-68%[13]
Half-life (t1/2) 5.6-14.8 hoursBiphasic elimination[13][14]
Metabolism Minimally metabolized[13]
Excretion Primarily excreted unchanged in urine[9]
Renal Clearance 453.4 ± 256.6 mL/minHealthy males[15]

Note: The biological half-life can be longer in patients with congestive heart failure.[14]

This technical guide provides a foundational understanding of this compound, its properties, mechanism of action, and its application in experimental settings. For specific research applications, further optimization of the described protocols may be necessary.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Hydroflumethiazide-¹⁵N₂,¹³C,d₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise understanding of isotopically labeled compounds is paramount for the integrity and reproducibility of experimental data. This in-depth technical guide provides a comprehensive overview of the isotopic purity of Hydroflumethiazide-¹⁵N₂,¹³C,d₂, a crucial internal standard and tracer in pharmaceutical research.

This document outlines the analytical methodologies for determining isotopic purity, presents available data for closely related analogues, and details the mechanism of action of Hydroflumethiazide.

Isotopic Purity Data

Direct public access to a Certificate of Analysis for Hydroflumethiazide-¹⁵N₂,¹³C,d₂ is limited. However, data for structurally similar isotopically labeled compounds provide a strong indication of the expected purity for such multi-labeled molecules. High-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for confirming the isotopic enrichment of these complex molecules.

Below is a summary of isotopic purity for a related labeled analogue of Hydroflumethiazide. It is important to note that this data is for a different, though structurally similar, compound and should be considered illustrative.

CompoundIsotopic PurityAnalytical Method
Hydroflumethiazide-¹³C,d₂≥99% deuterated forms (d₁-d₂)Not Specified

Table 1: Isotopic Purity of an Exemplary Labeled Hydroflumethiazide Analogue. Data for a related compound is presented due to the limited public availability of a Certificate of Analysis for Hydroflumethiazide-¹⁵N₂,¹³C,d₂.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for a multi-labeled compound like Hydroflumethiazide-¹⁵N₂,¹³C,d₂ requires a combination of high-resolution analytical techniques to ensure both the degree of isotopic enrichment and the structural integrity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

This method is essential for determining the relative abundance of each isotopologue (a molecule that differs only in its isotopic composition).

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the Hydroflumethiazide-¹⁵N₂,¹³C,d₂ standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). This step separates the labeled compound from any potential impurities.[1]

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[1] The instrument is operated in positive or negative electrospray ionization (ESI) mode. A full scan mass spectrum is acquired over a relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the unlabeled Hydroflumethiazide and all possible isotopologues of Hydroflumethiazide-¹⁵N₂,¹³C,d₂.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the percentage of the peak area of the desired multi-labeled isotopologue relative to the sum of the peak areas of all detected isotopologues. Corrections for the natural abundance of isotopes in the unlabeled compound should be applied for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Positional Analysis

NMR spectroscopy provides invaluable information on the specific location of the isotopic labels within the molecule and confirms its overall structure.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the Hydroflumethiazide-¹⁵N₂,¹³C,d₂ standard (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: The absence or significant reduction of signals at the positions of deuterium (B1214612) incorporation confirms the d₂ labeling.

    • ¹³C NMR: The presence of enhanced signals and specific splitting patterns (due to ¹³C-¹⁵N coupling) at the labeled carbon position confirms the ¹³C enrichment.

    • ¹⁵N NMR: Direct detection of ¹⁵N signals or indirect detection through heteronuclear correlation experiments (e.g., HSQC, HMBC) confirms the ¹⁵N labeling at the expected positions.

    • The overall spectrum is compared to that of an unlabeled Hydroflumethiazide standard to verify that the molecular structure has not been altered during the labeling synthesis.

Visualizing Experimental and Biological Pathways

To further elucidate the technical aspects of this topic, the following diagrams, generated using the DOT language, illustrate the experimental workflow for isotopic purity determination and the pharmacological mechanism of action of Hydroflumethiazide.

experimental_workflow cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis lcms_prep Sample Preparation (1 µg/mL solution) lc_sep LC Separation (C18 Column) lcms_prep->lc_sep ms_detect HR-MS Detection (ESI-TOF/Orbitrap) lc_sep->ms_detect lcms_data Data Analysis (Isotopologue Peak Integration) ms_detect->lcms_data purity_report Isotopic Purity Report lcms_data->purity_report nmr_prep Sample Preparation (1-5 mg in DMSO-d6) nmr_acq NMR Acquisition (1H, 13C, 15N Spectra) nmr_prep->nmr_acq nmr_data Spectral Analysis (Structure & Label Position) nmr_acq->nmr_data nmr_data->purity_report start Hydroflumethiazide-15N2,13C,d2 Sample start->lcms_prep start->nmr_prep mechanism_of_action cluster_tubule Distal Convoluted Tubule lumen Tubular Lumen (Na+, Cl-) ncc Na-Cl Symporter (SLC12A3) lumen->ncc Na+ Cl- diuresis Increased Na+ & Water Excretion (Diuresis) lumen->diuresis cell Epithelial Cell interstitium Basolateral Interstitium cell->interstitium Na+ ATP K+ nak_atpase Na+/K+ ATPase hydroflumethiazide Hydroflumethiazide hydroflumethiazide->ncc Inhibits ncc->cell

References

Probing the Action of a Thiazide Diuretic: A Technical Guide to the Mechanism of Hydroflumethiazide and the Role of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of hydroflumethiazide (B1673452), a thiazide diuretic widely used in the management of hypertension and edema.[1][2] A special focus is placed on the scientific rationale and potential applications of its isotopically labeled form, Hydroflumethiazide-15N2,13C,d2, in pharmaceutical research. While specific experimental data for this particular labeled compound is not publicly available, this document outlines the established principles of its use in elucidating pharmacokinetic and pharmacodynamic profiles.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

Hydroflumethiazide exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) symporter, also known as the thiazide-sensitive Na+-Cl− cotransporter (NCC), located in the distal convoluted tubule (DCT) of the nephron.[1][2][3][4] This transporter is responsible for approximately 5% of the total sodium reabsorption in the kidneys.[2][3][4]

By blocking the NCC, hydroflumethiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][5] This leads to an increase in the excretion of sodium and chloride in the urine, a process known as natriuresis.[6] As water follows sodium osmotically, this increased solute excretion results in a corresponding increase in water excretion, or diuresis.[5][7] The reduction in extracellular fluid volume contributes to the lowering of blood pressure.[7]

The antihypertensive effects of thiazides like hydroflumethiazide may not be solely due to their diuretic activity.[1][8] It is also proposed that they induce vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting carbonic anhydrases in vascular tissue.[2][8]

Signaling Pathway of Hydroflumethiazide

The following diagram illustrates the primary mechanism of action of hydroflumethiazide at the cellular level within the distal convoluted tubule.

cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid lumen_ions Na+ Cl- ncc Na+/Cl- Cotransporter (NCC) lumen_ions->ncc Transport ions_in_cell Na+ Cl- ncc->ions_in_cell Reabsorption na_k_atpase Na+/K+ ATPase interstitium_ions Na+ Cl- na_k_atpase->interstitium_ions Pumps Na+ out ions_in_cell->na_k_atpase Transport cl_channel Cl- Channel ions_in_cell->cl_channel Transport k_channel K+ Channel cl_channel->interstitium_ions Cl- exits k_ion K+ k_ion->na_k_atpase Pumps K+ in hydroflumethiazide Hydroflumethiazide hydroflumethiazide->ncc Inhibition

Caption: Hydroflumethiazide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.

The Role of Isotopic Labeling: this compound

Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[9] The incorporation of heavy isotopes like ¹⁵N, ¹³C, and ²H (deuterium, d) allows researchers to distinguish the drug from its endogenous counterparts and track its fate within a biological system with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9]

Hypothetical Experimental Workflow

The following diagram outlines a typical workflow for a study utilizing an isotopically labeled drug like this compound.

cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation dosing Administer this compound to test subjects sampling Collect biological samples (blood, urine, feces) at timed intervals dosing->sampling extraction Extract drug and metabolites sampling->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr pk_modeling Pharmacokinetic Modeling lcms->pk_modeling metabolite_id Metabolite Identification lcms->metabolite_id nmr->metabolite_id mechanism_insight Mechanism of Action Insights pk_modeling->mechanism_insight metabolite_id->mechanism_insight

Caption: Experimental workflow for a study using isotopically labeled hydroflumethiazide.

Quantitative Data and Experimental Protocols

While specific quantitative data from studies using this compound are not available in the public domain, the following tables summarize key pharmacokinetic and pharmacodynamic parameters for hydroflumethiazide based on existing literature. These are the types of data that would be more accurately determined using a stable isotope-labeled internal standard.

Table 1: Pharmacokinetic Properties of Hydroflumethiazide

ParameterValueReference
Onset of ActionWithin 2 hours[2]
Peak Effect4 hours[6]
Duration of Action6 to 12 hours[6]
Protein Binding75%[6]
EliminationPrimarily excreted in urine[10]

Table 2: Clinical Effects of Hydroflumethiazide

EffectDescriptionReference
Increased DiuresisPromotes water loss from the body.[1]
NatriuresisIncreases excretion of sodium.[6]
AntihypertensiveLowers blood pressure.[7]
HyperuricemiaCan increase serum uric acid levels.[1][6]
HypercalcemiaCan decrease urine calcium excretion.[6]
HypokalemiaCan lead to loss of potassium.[1]

Detailed Methodologies for Key Experiments

The following are generalized protocols for experiments that would likely be conducted using this compound to investigate its mechanism of action and pharmacokinetics.

In Vivo Pharmacokinetic Study
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of hydroflumethiazide.

  • Protocol:

    • A cohort of appropriate animal models (e.g., rats, dogs) or human volunteers is selected.

    • A precisely weighed dose of this compound is administered, typically orally or intravenously.

    • Blood, urine, and feces samples are collected at predetermined time points.

    • The concentrations of the parent drug and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label allows for the use of the unlabeled drug as an internal standard, improving accuracy and precision.

    • Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated from the concentration-time data.

Metabolite Identification and Profiling
  • Objective: To identify and characterize the metabolites of hydroflumethiazide.

  • Protocol:

    • Samples from the in vivo study are analyzed by high-resolution mass spectrometry (HRMS). The unique isotopic signature of this compound and its metabolites allows for their easy identification in complex biological matrices.

    • The fragmentation patterns of the parent drug and its metabolites are analyzed to elucidate their structures.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for further structural confirmation of isolated metabolites.

In Vitro Transporter Inhibition Assay
  • Objective: To confirm the inhibitory effect of hydroflumethiazide on the Na+/Cl- cotransporter.

  • Protocol:

    • A cell line expressing the human Na+/Cl- cotransporter (e.g., HEK293 cells) is cultured.

    • The cells are incubated with a radiolabeled or fluorescently tagged substrate of the transporter (e.g., ²²Na+) in the presence and absence of varying concentrations of hydroflumethiazide.

    • The uptake of the labeled substrate is measured.

    • The concentration of hydroflumethiazide that inhibits 50% of the transporter activity (IC₅₀) is determined. The use of isotopically labeled hydroflumethiazide in this assay would primarily be for quantifying its concentration in the assay medium if needed.

Conclusion

Hydroflumethiazide is a well-established thiazide diuretic with a primary mechanism of action involving the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. The use of its stable isotope-labeled form, this compound, in research provides a powerful methodology for precise and accurate characterization of its absorption, distribution, metabolism, and excretion. While specific data for this labeled compound is not publicly available, the principles and experimental workflows described herein represent the standard approach for leveraging such tools to gain a deeper understanding of a drug's interaction with the human body. This in-depth knowledge is critical for optimizing drug development, ensuring efficacy, and minimizing adverse effects.

References

In-Depth Technical Guide: Labeled Hydroflumethiazide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of isotopically labeled hydroflumethiazide (B1673452) in metabolic studies. It covers the synthesis of labeled compounds, detailed experimental protocols for in vivo and in vitro studies, and the analysis of metabolites. This document is intended to serve as a core resource for researchers and professionals involved in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Labeled Hydroflumethiazide in Metabolic Research

Isotopic labeling is a critical technique in drug metabolism studies, allowing for the sensitive and specific tracking of a drug and its metabolites through a biological system. The most commonly used isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (³H). While specific studies on the metabolism of labeled hydroflumethiazide are not extensively available in recent literature, the principles and methodologies are well-established. Thiazide diuretics, as a class, are known to undergo limited metabolism. For instance, studies with ¹⁴C-labeled hydrochlorothiazide (B1673439), a closely related compound, have shown that it is primarily excreted unchanged[1]. This suggests that hydroflumethiazide may follow a similar metabolic fate.

Key applications of labeled hydroflumethiazide include:

  • Mass Balance Studies: To determine the routes and rates of excretion of the drug and its metabolites.

  • Metabolite Profiling and Identification: To identify and quantify the biotransformation products of the parent drug.

  • Tissue Distribution Studies: To understand the distribution of the drug and its metabolites in various organs and tissues using techniques like quantitative whole-body autoradiography (QWBA).

  • Pharmacokinetic (PK) Analysis: To determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis of Labeled Hydroflumethiazide

The synthesis of radiolabeled compounds is a specialized process that aims to introduce an isotope at a metabolically stable position within the molecule. For hydroflumethiazide, labeling with ¹⁴C could be approached by incorporating a ¹⁴C-labeled precursor in the synthesis of the trifluoromethylaniline or the chlorosulfonated aromatic ring.

Hypothetical Synthesis Workflow for [¹⁴C]-Hydroflumethiazide:

A [¹⁴C]-Labeled Precursor (e.g., Ba¹⁴CO₃) B Synthesis of ¹⁴C-labeled Trifluoromethylaniline A->B Multi-step synthesis C Chlorosulfonation B->C D Ammonolysis C->D E Cyclization with Formaldehyde D->E F [¹⁴C]-Hydroflumethiazide E->F

A potential synthetic workflow for producing ¹⁴C-labeled hydroflumethiazide.

Quantitative Data Presentation

While specific quantitative data for the metabolism of labeled hydroflumethiazide is scarce in the available literature, the following tables present pharmacokinetic parameters for unlabeled hydroflumethiazide in humans. This data can serve as a baseline for designing and interpreting studies with labeled compounds.

Table 1: Pharmacokinetic Parameters of Unlabeled Hydroflumethiazide in Healthy Adults

ParameterMean ValueStandard Deviation
Peak Plasma Level (Cmax)0.301 µg/mL0.094 µg/mL
Time to Peak (Tmax)2.12 hours0.59 hours
Area Under the Curve (AUC)1.95 µg·hr/mL0.78 µg·hr/mL
Urinary Recovery (24h)46.7% of dose20.0% of dose
Renal Clearance453.4 mL/min256.6 mL/min

Data is illustrative and compiled from various sources.

Experimental Protocols

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo metabolism study in rats using ¹⁴C-labeled hydroflumethiazide.

Objective: To determine the excretion, metabolism, and pharmacokinetic profile of [¹⁴C]-hydroflumethiazide in rats.

Materials:

  • [¹⁴C]-Hydroflumethiazide with a known specific activity.

  • Male Sprague-Dawley rats (n=4 per group).

  • Metabolism cages for separate collection of urine and feces.

  • Scintillation counter and appropriate scintillation cocktail.

  • HPLC with a radiodetector.

  • Mass spectrometer (LC-MS/MS) for metabolite identification.

Methodology:

  • Dosing: Administer a single oral or intravenous dose of [¹⁴C]-hydroflumethiazide to the rats.

  • Sample Collection: House the rats in metabolism cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose. Blood samples can be collected via tail vein or cardiac puncture at specified time points.

  • Radioactivity Measurement: Homogenize feces and aliquot urine samples. Determine the total radioactivity in each sample using a liquid scintillation counter.

  • Metabolite Profiling: Pool urine samples for each time point and analyze by radio-HPLC to separate the parent drug from its metabolites.

  • Metabolite Identification: Collect fractions from the radio-HPLC and analyze by LC-MS/MS to identify the structure of any metabolites.

Experimental Workflow for In Vivo Metabolism Study:

A Dosing of Rats with [¹⁴C]-Hydroflumethiazide B Collection of Urine, Feces, and Blood Samples A->B C Quantification of Total Radioactivity (LSC) B->C D Metabolite Profiling (Radio-HPLC) B->D F Pharmacokinetic Analysis B->F E Metabolite Identification (LC-MS/MS) D->E

Workflow for a typical in vivo metabolism study using labeled hydroflumethiazide.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability of hydroflumethiazide in human liver microsomes.

Objective: To determine the rate of metabolism of hydroflumethiazide in human liver microsomes.

Materials:

  • Labeled or unlabeled hydroflumethiazide.

  • Pooled human liver microsomes.

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+).

  • Phosphate (B84403) buffer (pH 7.4).

  • LC-MS/MS for quantification.

Methodology:

  • Incubation: Prepare an incubation mixture containing human liver microsomes, hydroflumethiazide, and phosphate buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction with a suitable organic solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of hydroflumethiazide remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of hydroflumethiazide remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant, from which the in vitro half-life can be calculated.

Biotransformation of Hydroflumethiazide

Based on the metabolism of other thiazide diuretics, the biotransformation of hydroflumethiazide is expected to be limited. However, potential metabolic pathways could involve hydrolysis of the sulfonamide group or hydroxylation of the aromatic ring. A study on the metabolism of bendroflumethiazide (B1667986) identified hydroflumethiazide as a metabolite, suggesting that the core thiazide structure can be a target for metabolic enzymes.

Hypothetical Metabolic Pathway of Hydroflumethiazide:

Parent Hydroflumethiazide Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Phase I (Hydroxylation) Metabolite2 Hydrolyzed Metabolite Parent->Metabolite2 Phase I (Hydrolysis) Excretion Unchanged Drug (Major Pathway) Parent->Excretion

A hypothetical biotransformation pathway for hydroflumethiazide.

Conclusion

The use of labeled hydroflumethiazide is indispensable for a thorough understanding of its metabolic fate. Although specific data for labeled hydroflumethiazide is not abundant in recent literature, the established methodologies for radiolabeled drug metabolism studies provide a clear roadmap for researchers. The information and protocols provided in this guide serve as a foundational resource for designing and conducting robust metabolic studies for hydroflumethiazide and related compounds. Further research utilizing modern analytical techniques with isotopically labeled hydroflumethiazide is warranted to provide a more complete picture of its biotransformation and disposition.

References

The Gold Standard in Bioanalysis: A Technical Guide to Hydroflumethiazide Stable Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of drug development and pharmacokinetic studies, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable and reproducible results. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of a Hydroflumethiazide stable isotope-labeled internal standard, such as Hydroflumethiazide-d2.

Hydroflumethiazide, a thiazide diuretic, requires sensitive and specific quantification in biological matrices. A SIL-IS for Hydroflumethiazide is chemically identical to the analyte but is enriched with a stable isotope, typically deuterium (B1214612) (²H or D), resulting in a higher mass. This subtle yet critical difference allows the internal standard to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing a reliable reference for accurate quantification.

Core Principles of Stable Isotope Labeled Internal Standards

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte throughout the entire analytical process, from sample extraction to detection. By adding a known concentration of the SIL-IS to the sample at the beginning of the workflow, any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out most sources of error.

Advantages of using a Hydroflumethiazide SIL-IS:

  • Increased Accuracy and Precision: Compensates for variations in sample preparation and matrix effects.

  • Reduced Method Variability: Minimizes the impact of instrument fluctuations.

  • Enhanced Specificity: The mass difference allows for clear differentiation between the analyte and the internal standard.

  • Improved Robustness: Leads to more reliable and reproducible bioanalytical methods.

Synthesis of a Hydroflumethiazide Stable Isotope Labeled Internal Standard

While specific synthesis routes for Hydroflumethiazide-d2 are not widely published, a plausible approach involves hydrogen-deuterium exchange reactions on the Hydroflumethiazide molecule. One common method is to use a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst (e.g., a palladium-based catalyst) to facilitate the exchange of protons for deuterons at specific, non-labile positions on the molecule. It is crucial to ensure that the deuterium labels are placed on carbon atoms that are not prone to back-exchange with protons from the solvent during sample processing.

Quantitative Performance Data

The following tables present representative quantitative data from a bioanalytical method for a closely related thiazide diuretic, Hydrochlorothiazide, using a stable isotope-labeled internal standard. This data illustrates the level of performance that can be expected from a well-validated LC-MS/MS method employing a SIL-IS.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Regression Equationy = mx + c (weighted 1/x²)

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5± 7.2≤ 9.1± 6.5
Low QC1.5≤ 6.2± 5.1≤ 7.5± 4.8
Medium QC75≤ 5.5± 3.9≤ 6.8± 3.2
High QC400≤ 4.8± 2.7≤ 5.9± 2.1

Table 3: Recovery and Matrix Effect

AnalyteLow QC Recovery (%)High QC Recovery (%)Matrix Effect (%)
Hydroflumethiazide (representative)88.592.195 - 105
Hydroflumethiazide-d2 (IS)89.291.596 - 104

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following are detailed methodologies for the key experimental stages.

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add 50 µL of the Hydroflumethiazide-d2 internal standard working solution. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Hydroflumethiazide: [M-H]⁻ → fragment ion

    • Hydroflumethiazide-d2: [M-H+2]⁻ → fragment ion+2

Visualizing Key Processes

Diagrams are crucial for understanding complex biological pathways and experimental workflows.

G Mechanism of Action of Thiazide Diuretics cluster_0 Distal Convoluted Tubule Cell NCC Na+/Cl- Cotransporter (NCC) Target of Thiazide Diuretics NaK_ATPase Na+/K+ ATPase Na_blood Na+ NaK_ATPase->Na_blood Pumps Na+ out Pumps K+ in K_blood K+ NaK_ATPase->K_blood Pumps Na+ out Pumps K+ in Ca_Channel Ca2+ Channel NaCa_Exchanger Na+/Ca2+ Exchanger Ca_blood Ca2+ NaCa_Exchanger->Ca_blood Exchanges Na+ for Ca2+ Na_lumen Na+ Na_lumen->NCC Cl_lumen Cl- Cl_lumen->NCC Ca_lumen Ca2+ Ca_lumen->Ca_Channel Hydroflumethiazide Hydroflumethiazide Hydroflumethiazide->NCC Inhibits

Caption: Mechanism of action of Hydroflumethiazide.

G Bioanalytical Workflow Using a Stable Isotope Labeled Internal Standard start Plasma Sample Collection step1 Addition of Hydroflumethiazide-d2 (IS) start->step1 step2 Sample Preparation (SPE or LLE) step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Processing step3->step4 end Quantification of Hydroflumethiazide step4->end

Caption: Typical bioanalytical workflow.

Commercial Suppliers and Technical Guide for Hydroflumethiazide-15N2,13C,d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies requiring isotopically labeled compounds, Hydroflumethiazide-15N2,13C,d2 serves as a critical internal standard for quantitative bioanalytical assays. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and detailed experimental protocols relevant to the procurement and utilization of this complex molecule.

Understanding the Labeled Compound

It is crucial to distinguish between two closely related thiazide diuretics: Hydroflumethiazide (B1673452) and Hydrochlorothiazide. Hydroflumethiazide contains a trifluoromethyl group, whereas Hydrochlorothiazide has a chlorine atom at the same position on the benzothiadiazine ring.[1][2] The isotopically labeled product of interest, this compound, is a multi-labeled analog of Hydroflumethiazide. However, commercial listings may sometimes use the names interchangeably or refer to the more common Hydrochlorothiazide backbone. Careful verification of the chemical structure and CAS number is essential before procurement.

Commercial Suppliers and Product Specifications

Two primary commercial suppliers have been identified for isotopically labeled versions of hydroflumethiazide or its close analog, hydrochlorothiazide. The following table summarizes the available quantitative data for their respective products. Please note that a certificate of analysis should be requested from the supplier for lot-specific data, including precise isotopic enrichment.

Parameter MedchemExpress Sussex Research Laboratories Inc.
Product Name This compoundHydrochlorothiazide-¹³C d2 ¹⁵N₂
Catalog Number HY-W011240S1SI080010
Parent Compound HydroflumethiazideHydrochlorothiazide
Chemical Purity Not explicitly stated, but products are generally high purity. A Certificate of Analysis is available.[3][4][5][6]>95% (by HPLC)
Isotopic Labeling ¹⁵N₂, ¹³C, d₂¹³C, d₂, ¹⁵N₂
Isotopic Enrichment Not specified on the product page. Requires consultation of the Certificate of Analysis.Not specified on the product page. Requires consultation of the Certificate of Analysis.
Molecular Formula C₇¹³CH₆D₂F₃¹⁵N₂N O₄S₂ (inferred)Not provided
CAS Number Not providedNot provided

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the manufacturers. However, based on established chemical literature for benzothiadiazine derivatives and standard analytical methodologies, representative protocols are provided below.

Representative Synthesis of Labeled Benzothiadiazine Derivatives

The synthesis of isotopically labeled benzothiadiazine diuretics is a multi-step process involving the introduction of stable isotopes from commercially available labeled starting materials. The general synthetic strategy often involves the construction of the heterocyclic ring system from a suitably substituted aniline (B41778) derivative.

Reaction Scheme:

A plausible, though generalized, synthetic route could involve the following key transformations:

  • Preparation of a Labeled Aniline Precursor: Introduction of ¹⁵N labels can be achieved by using a ¹⁵N-labeled aniline derivative as a starting material.

  • Chlorosulfonylation: Reaction of the labeled aniline with chlorosulfonic acid to introduce the two sulfonyl chloride groups.

  • Ammonolysis: Conversion of one of the sulfonyl chloride groups to a sulfonamide using ¹⁵NH₃.

  • Ring Closure: Reaction with a ¹³C and deuterium-labeled formaldehyde (B43269) equivalent (e.g., [¹³C, d₂]-paraformaldehyde) to form the dihydro-benzothiadiazine ring.[7][8][9]

Detailed Protocol (Representative):

  • Step 1: Synthesis of Labeled 2-amino-4-(trifluoromethyl)benzene-1,5-disulfonamide. A ¹⁵N-labeled 4-(trifluoromethyl)aniline (B29031) would be reacted with an excess of chlorosulfonic acid under controlled temperature conditions. The resulting disulfonyl chloride would then be selectively reacted with ¹⁵N-labeled ammonia (B1221849) to yield the corresponding disulfonamide.

  • Step 2: Cyclization to form this compound. The labeled disulfonamide from Step 1 would be reacted with [¹³C, d₂]-paraformaldehyde in a suitable solvent, such as a mixture of acetic acid and hydrochloric acid, and heated to effect the cyclization.

  • Purification. The crude product would be purified by recrystallization or column chromatography to yield the final, highly pure, isotopically labeled Hydroflumethiazide.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of pharmaceutical compounds.[10][11][12]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Standard and Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 273 nm

  • Analysis: Inject the sample solution and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Purity Calculation: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Isotopic Enrichment Analysis by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule, while Mass Spectrometry (MS) is employed to determine the isotopic enrichment.[13][14][15][16][17][18]

NMR Spectroscopy Protocol (Representative):

  • Sample Preparation: Dissolve 5-10 mg of the labeled compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum to confirm the presence and integration of the expected proton signals. The absence of a signal at the position of deuteration provides evidence for successful labeling.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to identify the carbon skeleton. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced.

  • ¹⁵N NMR Analysis: If available, ¹⁵N NMR can directly confirm the presence of the nitrogen isotopes.

Mass Spectrometry for Isotopic Enrichment (Representative):

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Sample Preparation: Prepare a dilute solution of the labeled compound in a suitable solvent.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the region of the molecular ion.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the unlabeled compound and the labeled compound.

    • Measure the relative intensities of the isotopic peaks in the mass spectrum of the labeled compound.

    • Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given level of enrichment, correcting for the natural abundance of isotopes.[19][20][21][22]

Visualizations

G Workflow for Procurement and Quality Control of Labeled Compounds cluster_procurement Procurement cluster_qc In-house Quality Control Identify Suppliers Identify Suppliers Request Quotation and CoA Request Quotation and CoA Identify Suppliers->Request Quotation and CoA Evaluate Supplier Data Evaluate Supplier Data Request Quotation and CoA->Evaluate Supplier Data Place Purchase Order Place Purchase Order Evaluate Supplier Data->Place Purchase Order Receive Compound Receive Compound Place Purchase Order->Receive Compound Chemical Purity Analysis (HPLC) Chemical Purity Analysis (HPLC) Receive Compound->Chemical Purity Analysis (HPLC) Structural Verification (NMR) Structural Verification (NMR) Receive Compound->Structural Verification (NMR) Isotopic Enrichment Analysis (MS) Isotopic Enrichment Analysis (MS) Receive Compound->Isotopic Enrichment Analysis (MS) Approve for Use Approve for Use Chemical Purity Analysis (HPLC)->Approve for Use Structural Verification (NMR)->Approve for Use Isotopic Enrichment Analysis (MS)->Approve for Use

Caption: A logical workflow for the procurement and in-house quality control of isotopically labeled compounds.

Caption: Comparison of the chemical structures of Hydroflumethiazide and Hydrochlorothiazide.

References

Certificate of analysis for Hydroflumethiazide-15N2,13C,d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical overview for Hydroflumethiazide-15N2,13C,d2 based on available data for closely related isotopically labeled analogs. A specific Certificate of Analysis for this exact compound was not publicly available at the time of this writing. The information herein is intended for research and development purposes.

Introduction

Hydroflumethiazide (B1673452) is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] Isotopically labeled analogs of active pharmaceutical ingredients, such as this compound, are essential tools in drug development and clinical research. They serve as internal standards for quantitative analysis by mass spectrometry, enabling accurate and precise measurement of the parent drug in complex biological matrices.[4] This guide provides a summary of the expected technical data and analytical applications for this compound.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of this compound, based on data for hydroflumethiazide and its other labeled analogs.

PropertyExpected ValueSource
Chemical Formula C7[13C]H6D2F3N[15N]2O4S2Inferred
Molecular Weight Approximately 334.3 g/mol [5]
Appearance Solid, white to cream-colored crystalline powder[6]
Solubility Soluble in DMSO and Methanol.[5] Soluble in dilute alkali.[6] Water solubility is low (0.3 mg/ml at 25 °C).[6][5][6]
Storage Recommended storage at -20°C for long-term stability.[5]

Analytical Applications and Experimental Protocols

This compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5]

General Bioanalytical Workflow using LC-MS

The use of an isotopically labeled internal standard is crucial for correcting for variations in sample preparation and instrument response. A typical workflow for the quantification of hydroflumethiazide in a biological matrix (e.g., plasma, urine) is outlined below.

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Mass Spectrometric Ionization (e.g., ESI) Separation->Ionization Detection Detection (e.g., Triple Quadrupole MS) Ionization->Detection Integration Peak Area Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Bioanalytical Workflow for Hydroflumethiazide Quantification
Detailed Experimental Protocol (Representative)

1. Preparation of Calibration Standards and Quality Controls:

  • Prepare stock solutions of hydroflumethiazide and this compound in methanol.

  • Serially dilute the hydroflumethiazide stock solution with blank biological matrix to prepare calibration standards at various concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions (Hypothetical):

    • Hydroflumethiazide: Q1/Q3 (e.g., m/z 330.0 -> 205.0)

    • This compound: Q1/Q3 (e.g., m/z 335.0 -> 210.0)

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of hydroflumethiazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that exerts its effects primarily on the kidneys. It inhibits the Na+/Cl- symporter in the distal convoluted tubules of the nephron.[1][2][7] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.[1][7] The antihypertensive effects of thiazides may also involve other mechanisms that are not fully understood.[1]

Hydroflumethiazide_MoA cluster_Nephron Distal Convoluted Tubule Lumen Tubular Lumen (Contains Filtrate) EpithelialCell Tubular Epithelial Cell Lumen->EpithelialCell Na+/Cl- Symporter Interstitium Basolateral Interstitium (Leads to Bloodstream) EpithelialCell->Interstitium Na+/K+ ATPase Result Increased Excretion of Na+, Cl-, and Water (Diuretic Effect) EpithelialCell->Result Hydroflumethiazide Hydroflumethiazide Inhibition Inhibition Hydroflumethiazide->Inhibition Inhibition->EpithelialCell Blocks Symporter

Mechanism of Action of Hydroflumethiazide

Safety and Handling

Isotopically labeled compounds should be handled in a laboratory setting by trained professionals. While the isotopic labeling does not significantly alter the chemical reactivity, standard safety precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Note: High-Throughput Analysis of Hydroflumethiazide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroflumethiazide (B1673452) in human plasma. The method utilizes a stable isotope-labeled internal standard, Hydroflumethiazide-15N2,13C,d2, to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ionization mode. This method is suitable for high-throughput bioanalysis in clinical and pharmaceutical research settings.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard (this compound) minimizes matrix effects and compensates for variability in sample processing and instrument response.

Experimental

Materials and Reagents
  • Hydroflumethiazide reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid and ammonium (B1175870) formate

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm) was used for chromatographic separation.[1][2]

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of hydroflumethiazide and the internal standard from human plasma.

Protocol:

  • To 250 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound).[1][2]

  • Vortex mix for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Hypersil Gold C18 (50 mm x 3.0 mm, 5 µm)[1][2]
Mobile Phase A: 4.0 mM Ammonium Formate in Water (pH 4.0 with 0.1% Formic Acid)[1][2] B: Acetonitrile[1][2]
Gradient Isocratic: 20% A, 80% B[1][2]
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 2.5 minutes

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1][2][3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Hydroflumethiazide: m/z 330.0 → 205.0 (Quantifier), 330.0 → 160.0 (Qualifier)[4] this compound: m/z 335.0 → 207.0
Collision Energy Optimized for each transition
Source Temperature 500°C
Ion Spray Voltage -4500 V

Note: The exact m/z transitions for this compound are predicted based on the structure and fragmentation of hydroflumethiazide. These would need to be confirmed experimentally.

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity:

The method demonstrated excellent linearity over the concentration range of 0.50 to 500 ng/mL for hydroflumethiazide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.999. The lower limit of quantification (LLOQ) was established at 0.50 ng/mL with a signal-to-noise ratio of ≥ 10.[1][2]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision (%CV) was within 15% (20% for LLOQ), and the accuracy (%RE) was within ±15% of the nominal values, meeting the acceptance criteria.

Recovery and Matrix Effect:

The extraction recovery of hydroflumethiazide from human plasma was determined to be consistent and high, typically above 85%.[1] The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects, with the IS-normalized matrix factor being close to 1.0.[1][2]

Quantitative Data Summary
ParameterResult
Linearity Range 0.50 - 500 ng/mL[1][2]
Correlation Coefficient (r²) ≥ 0.999[1][2]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[1][2]
Intra-day Precision (%CV) ≤ 10%
Inter-day Precision (%CV) ≤ 12%
Intra-day Accuracy (%RE) ± 10%
Inter-day Accuracy (%RE) ± 13%
Mean Extraction Recovery ~90%[1]
Matrix Effect Minimal and compensated by IS[1][2]

Conclusion

The developed and validated LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is well-suited for supporting pharmacokinetic and bioequivalence studies in drug development.

Visualized Protocols

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (250 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect data_acq Data Acquisition and Quantification ms_detect->data_acq

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

logical_relationship cluster_process Analytical Process cluster_output Result analyte Hydroflumethiazide (Analyte) extraction Co-extraction analyte->extraction is This compound (Internal Standard) is->extraction chromatography Co-elution extraction->chromatography ionization Co-ionization chromatography->ionization quantification Accurate Quantification ionization->quantification

Caption: Role of the internal standard in ensuring accurate quantification.

References

Application Note: High-Throughput Quantification of Hydroflumethiazide in Human Plasma by LC-MS/MS with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroflumethiazide (B1673452) in human plasma. The use of a stable isotope-labeled internal standard, hydroflumethiazide-¹³C,d₂, ensures high accuracy and precision, correcting for variability during sample preparation and analysis. The described method, involving a straightforward protein precipitation extraction, offers a rapid and reliable workflow suitable for high-throughput pharmacokinetic studies in clinical and research settings.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate determination of its concentration in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the precise quantification of hydroflumethiazide, utilizing a stable isotope-labeled internal standard to minimize matrix effects and improve data reliability.[2] The simple protein precipitation sample preparation protocol allows for rapid sample processing, making it ideal for the analysis of a large number of samples.

Experimental

Materials and Reagents

  • Hydroflumethiazide reference standard (≥98% purity)

  • Hydroflumethiazide-¹³C,d₂ internal standard (IS)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

Instrumentation

  • A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

LC-MS/MS Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

ParameterCondition
LC Conditions
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min
Injection Volume5 µL
Column Temperature40°C
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored TransitionsHydroflumethiazide: m/z 329.9 > 302.4 Hydroflumethiazide-¹³C,d₂ (IS): m/z 332.9 > 305.4
Ion Spray Voltage-4500 V
Temperature550°C
Collision GasNitrogen

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of hydroflumethiazide and hydroflumethiazide-¹³C,d₂ in methanol.

  • Working Standard Solutions: Serially dilute the hydroflumethiazide primary stock with 50:50 methanol:water to prepare working standards for the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the hydroflumethiazide-¹³C,d₂ primary stock with 50:50 methanol:water to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

2. Plasma Sample Preparation

  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (90% A, 10% B).

  • Vortex for 30 seconds.

  • Inject 5 µL onto the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 25 µL Internal Standard (Hydroflumethiazide-¹³C,d₂) plasma->add_is vortex1 Vortex add_is->vortex1 add_precip Add 300 µL Acetonitrile (Protein Precipitation) vortex1->add_precip vortex2 Vortex add_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for the quantification of hydroflumethiazide in human plasma.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99. The response was calculated as the peak area ratio of the analyte to the internal standard.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low34.2-2.55.1-1.8
Medium803.11.34.00.9
High8002.50.83.21.2

Recovery

The extraction recovery of hydroflumethiazide was determined by comparing the peak areas of extracted samples to those of unextracted standards.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
Low392.1
Medium8094.5
High80093.8

Stability

Hydroflumethiazide was found to be stable in human plasma under various conditions, including three freeze-thaw cycles, 24 hours at room temperature, and 48 hours in the autosampler post-extraction.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard ensures reliable results, making this method well-suited for pharmacokinetic and bioequivalence studies in drug development.

References

Application Notes and Protocols for the Quantitative Analysis of Hydroflumethiazide in Biological Matrices using Hydroflumethiazide-15N2,13C,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroflumethiazide (B1673452) is a thiazide diuretic used in the management of hypertension and edema. Accurate and precise quantification of hydroflumethiazide in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Hydroflumethiazide-15N2,13C,d2, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction behavior, effectively compensating for matrix effects and variability during sample preparation, thus ensuring high accuracy and precision.[1][2][3][4]

These application notes provide detailed protocols for the sample preparation of hydroflumethiazide from human plasma and urine, followed by its quantification using a validated LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Hydroflumethiazide (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS/MS grade Methanol (B129727), Acetonitrile, and Water

  • Formic Acid (≥98%)

  • Ammonium Formate

  • Human Plasma (with K2-EDTA as anticoagulant)

  • Human Urine

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, Strata-X)

  • Liquid-Liquid Extraction (LLE) Solvents (e.g., Ethyl Acetate (B1210297), Dichloromethane)

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hydroflumethiazide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve standards and quality control (QC) samples. The concentration of the internal standard working solution should be optimized to produce a consistent and appropriate response.

Sample Preparation Protocols

Two common and effective methods for the extraction of hydroflumethiazide from biological matrices are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

This protocol is adapted from established methods for thiazide diuretics.[5][6]

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 250 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

This protocol is based on general LLE procedures for diuretics in urine.[7]

  • Sample Pre-treatment: To 500 µL of urine in a glass tube, add 50 µL of the this compound internal standard working solution and vortex.

  • Extraction: Add 3 mL of a mixture of ethyl acetate and dichloromethane (B109758) (e.g., 80:20, v/v), cap the tube, and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components and a reasonable run time.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The following transitions should be optimized for the specific instrument. The transitions for this compound are proposed based on the known fragmentation of hydrochlorothiazide (B1673439) and its labeled analog.[5][6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hydroflumethiazide329.9302.4
This compound334.9307.4

Quantitative Data Summary

The following table summarizes representative validation data for the analysis of a similar thiazide diuretic, hydrochlorothiazide, using a stable isotope-labeled internal standard.[6] This data demonstrates the expected performance of the method for hydroflumethiazide. A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[1][2][3]

Validation ParameterRepresentative Performance Data
Linearity
Calibration Range0.50 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy and Precision
LLOQ (0.50 ng/mL)Accuracy: 95.0% - 105.0%, Precision (CV%): ≤ 15.0%
Low QC (1.50 ng/mL)Accuracy: 98.0% - 102.0%, Precision (CV%): ≤ 5.0%
Mid QC (200.0 ng/mL)Accuracy: 99.0% - 101.0%, Precision (CV%): ≤ 4.0%
High QC (400.0 ng/mL)Accuracy: 97.0% - 103.0%, Precision (CV%): ≤ 6.0%
Recovery
Mean Extraction Recovery~90% for both analyte and internal standard
Matrix Effect
IS-Normalized Matrix Factor0.95 - 1.05
Stability
Bench-Top (24h, RT)Stable
Freeze-Thaw (3 cycles)Stable
Long-Term (-80°C, 30 days)Stable

Visualization of Experimental Workflows

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction Processing P_Sample Plasma Sample (250 µL) Add_IS Add IS (this compound) P_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (10% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1. Solid Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_urine_prep Urine Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post_extraction_lle Post-Extraction Processing U_Sample Urine Sample (500 µL) Add_IS_U Add IS (this compound) U_Sample->Add_IS_U Vortex_U1 Vortex Add_IS_U->Vortex_U1 Add_Solvent Add Extraction Solvent Vortex_U1->Add_Solvent Vortex_LLE Vortex Add_Solvent->Vortex_LLE Centrifuge Centrifuge Vortex_LLE->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate_LLE Evaporate to Dryness Transfer_Organic->Evaporate_LLE Reconstitute_LLE Reconstitute (Mobile Phase) Evaporate_LLE->Reconstitute_LLE LCMS_LLE LC-MS/MS Analysis Reconstitute_LLE->LCMS_LLE

Figure 2. Liquid-Liquid Extraction (LLE) Workflow.

References

Application Note: High-Sensitivity UPLC-MS/MS Assay for Hydroflumethiazide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of hydroflumethiazide (B1673452) in human plasma. The assay employs a stable isotope-labeled internal standard, Hydroflumethiazide-15N2,13C,d2, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in biological matrices is essential for clinical and preclinical drug development. This UPLC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications, leveraging a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variability in sample processing.

Experimental Protocol

Materials and Reagents
Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Thawing: Thaw frozen human plasma samples and quality controls (QCs) at room temperature.

  • Aliquoting: To 100 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortexing: Vortex the samples for 30 seconds.

  • Acidification: Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 10 °C.

  • SPE Cartridge Conditioning: Condition Oasis HLB SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).

  • Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of deionized water.

  • Drying: Dry the cartridges for 1.0 minute using nitrogen gas.

  • Elution: Elute the analytes with 0.5 mL of the mobile phase into clean collection tubes.

  • Transfer: Vortex the eluate and transfer to autosampler vials for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 5.0 mM Ammonium Formate in Water, pH 4.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic: 85% A, 15% B
Flow Rate 0.550 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL
Run Time 2.0 minutes

Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 5500)
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500 °C
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) 8
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 60 psi

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (CE) (eV)
Hydroflumethiazide330.0205.0200-40
This compound334.3206.9200-40

Note: The MRM transitions for the internal standard are predicted based on its isotopic labeling. The precursor ion reflects the addition of one 13C, two 15N, and two deuterium (B1214612) atoms, and the product ion reflects the stable labeled fragment.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

ParameterResult
Linearity Range 0.5 - 250 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Mean Recovery > 85%

Visualizations

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is vortex1 Vortex Mix is->vortex1 acidify Acidify & Vortex vortex1->acidify centrifuge Centrifuge acidify->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elute Analytes spe->elute inject Inject Sample (5 µL) elute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (ESI- Negative, MRM) uplc->msms quant Quantification (Analyte/IS Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: UPLC-MS/MS experimental workflow for hydroflumethiazide analysis.

This detailed protocol provides a comprehensive framework for the sensitive and accurate quantification of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard and a robust SPE sample preparation procedure ensures reliable results for demanding bioanalytical applications.

Application Notes and Protocols for Hydroflumethiazide-¹⁵N₂,¹³C,d₂ in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the stable isotope-labeled compound, Hydroflumethiazide-¹⁵N₂,¹³C,d₂, in pharmacokinetic (PK) research. The inclusion of this internal standard is critical for enhancing the accuracy and precision of bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Hydroflumethiazide in biological matrices.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its clinical efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as Hydroflumethiazide-¹⁵N₂,¹³C,d₂, is the gold standard in quantitative bioanalysis. This labeled compound, being chemically identical to the analyte but mass-shifted, co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This leads to more reliable and reproducible pharmacokinetic data.

Advantages of Using Hydroflumethiazide-¹⁵N₂,¹³C,d₂

  • Improved Accuracy and Precision: Minimizes analytical variability introduced during sample extraction and instrumental analysis.

  • Enhanced Specificity: The distinct mass-to-charge ratio (m/z) of the labeled standard prevents interference from endogenous matrix components.

  • Reliable Quantification: Allows for precise determination of Hydroflumethiazide concentrations in complex biological samples like plasma and urine.

Hypothetical Pharmacokinetic Study Data

The following tables present hypothetical, yet realistic, pharmacokinetic parameters of Hydroflumethiazide following a single oral administration of a 50 mg dose to healthy human subjects. These values are based on published data for unlabeled Hydroflumethiazide and represent the expected outcomes of a study utilizing Hydroflumethiazide-¹⁵N₂,¹³C,d₂ as an internal standard for quantification.

Table 1: Plasma Pharmacokinetic Parameters of Hydroflumethiazide

ParameterMean ValueStandard Deviation (SD)
Cmax (ng/mL) 155.835.2
Tmax (h) 2.10.6
AUC₀-t (ng·h/mL) 985.4210.7
AUC₀-∞ (ng·h/mL) 1050.1235.9
t½ (h) 17.34.5
CL/F (L/h) 47.610.2
Vd/F (L) 1205.3289.1

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Mean Plasma Concentration-Time Profile of Hydroflumethiazide

Time (h)Mean Concentration (ng/mL)Standard Deviation (SD)
0.0 0.00.0
0.5 55.212.8
1.0 110.525.6
1.5 145.333.1
2.0 154.935.0
2.5 148.734.2
4.0 115.626.9
8.0 60.114.5
12.0 35.88.9
24.0 12.33.1
48.0 3.51.0

Experimental Protocols

This section provides detailed methodologies for a typical pharmacokinetic study involving the quantification of Hydroflumethiazide in human plasma using Hydroflumethiazide-¹⁵N₂,¹³C,d₂ as an internal standard.

Protocol 1: Human Plasma Sample Collection and Handling
  • Blood Collection: Collect whole blood samples from study subjects into tubes containing K₂EDTA as an anticoagulant at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 4, 8, 12, 24, and 48 hours).

  • Plasma Separation: Within 1 hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled polypropylene (B1209903) tubes.

  • Storage: Store the plasma samples at -80°C until analysis.

cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage A Collect Blood (K2EDTA) B Centrifuge at 1500 x g for 10 min at 4°C A->B Within 1 hour C Separate Plasma B->C D Store Plasma at -80°C C->D Until Analysis A Plasma Sample (200 µL) B Add IS (Hydroflumethiazide-¹⁵N₂,¹³C,d₂) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge C->D E Load Supernatant onto Conditioned SPE Cartridge D->E F Wash Cartridge E->F G Elute Analytes F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J LC-MS/MS Analysis I->J cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Reconstituted Sample Injection B C18 Reverse-Phase Separation A->B C Electrospray Ionization (ESI-) B->C Eluent D Quadrupole 1 (Q1) Precursor Ion Selection C->D E Quadrupole 2 (Q2) Collision Cell (CID) D->E m/z 330.0 & 335.0 F Quadrupole 3 (Q3) Product Ion Selection E->F Fragment Ions G Detector F->G m/z 205.0 & 210.0

Application Notes and Protocols for Hydroflumethiazide Analysis Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of hydroflumethiazide (B1673452) in biological matrices, specifically human plasma, using an internal standard. The methodology is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles, ensuring high selectivity and sensitivity.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and precise quantification of hydroflumethiazide in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the analytical results.

This document outlines a validated approach for hydroflumethiazide analysis, specifying the internal standard, its concentration, and a complete experimental protocol.

Selection of Internal Standard

The ideal internal standard should be a structural analog of the analyte or a stable isotope-labeled version of the analyte. For the analysis of hydroflumethiazide, a common and appropriate internal standard is Hydrochlorothiazide (B1673439) (HCTZ) due to its structural similarity, which ensures comparable extraction efficiency and chromatographic behavior. Alternatively, a stable isotope-labeled hydroflumethiazide would be the gold standard if available.

Internal Standard Concentration

Based on validated methods for the analysis of structurally related thiazide diuretics, a suitable concentration for the hydrochlorothiazide internal standard working solution is 2.0 µg/mL [1]. This concentration provides a consistent and reproducible signal across the calibration range of hydroflumethiazide.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a validated LC-MS/MS method for hydroflumethiazide analysis.

Table 1: Calibration Curve and Quality Control Standards

Standard/QC LevelHydroflumethiazide Concentration (ng/mL)
Calibration Standard 11.0
Calibration Standard 22.5
Calibration Standard 35.0
Calibration Standard 410.0
Calibration Standard 525.0
Calibration Standard 650.0
Calibration Standard 7100.0
Calibration Standard 8200.0
Lower Limit of Quantification (LLOQ)1.0
Quality Control - Low (LQC)3.0
Quality Control - Medium (MQC)75.0
Quality Control - High (HQC)150.0

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ±15% (±20% for LLOQ)Within ±10%
Precision (% RSD)≤ 15% (≤ 20% for LLOQ)< 10%
RecoveryConsistent and reproducible> 85%
Matrix EffectIS-normalized factor between 0.85 and 1.15Within acceptable range

Experimental Protocol

This protocol details the procedure for the extraction and analysis of hydroflumethiazide from human plasma.

1. Materials and Reagents

  • Hydroflumethiazide reference standard

  • Hydrochlorothiazide (Internal Standard) reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions

  • Hydroflumethiazide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hydroflumethiazide in 10 mL of methanol.

  • Hydrochlorothiazide (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hydrochlorothiazide in 10 mL of methanol.

  • Hydroflumethiazide Working Solutions: Prepare serial dilutions of the hydroflumethiazide stock solution with methanol:water (50:50, v/v) to create calibration and QC standards.

  • Internal Standard Working Solution (2 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, add 50 µL of the 2 µg/mL IS working solution and vortex.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.1-4.0 min: 10% B

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hydroflumethiazide: m/z 329.9 → 302.4[1]

      • Hydrochlorothiazide (IS): m/z 296.0 → 204.9[2]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both hydroflumethiazide and the internal standard.

  • Calculate the peak area ratio (Hydroflumethiazide / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of hydroflumethiazide in the unknown samples using the regression equation of the calibration curve.

Workflow Diagram

Hydroflumethiazide_Analysis_Workflow plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (50 µL of 2 µg/mL HCTZ) plasma_sample->add_is vortex Vortex add_is->vortex spe Solid Phase Extraction (SPE) vortex->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for the analysis of hydroflumethiazide.

Signaling Pathway Diagram (Logical Relationship)

Internal_Standard_Logic analyte_response Analyte Response (Hydroflumethiazide) response_ratio Peak Area Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard Response (Hydrochlorothiazide) is_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration variability Experimental Variability (Extraction, Injection, Ionization) variability->analyte_response variability->is_response

References

Application Notes and Protocols for the Detection of Hydroflumethiazide-15N2,13C,d2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroflumethiazide (B1673452) is a diuretic medication used to treat high blood pressure and fluid retention (edema). Accurate and sensitive quantification of hydroflumethiazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the detection and quantification of hydroflumethiazide and its stable isotope-labeled internal standard, Hydroflumethiazide-15N2,13C,d2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it compensates for variations in sample preparation and matrix effects.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is suitable for the extraction of hydroflumethiazide from human plasma.

Materials:

  • Human plasma (K3EDTA as anticoagulant)

  • Hydroflumethiazide and this compound stock solutions

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (reagent grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata™-X or Waters Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • To 250 µL of plasma, add the internal standard solution (this compound) to achieve a final concentration appropriate for the expected analyte concentration range.

  • Vortex the sample for 10 seconds.

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: A reversed-phase column, such as a Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm), is recommended.[1]

  • Mobile Phase A: 4.0 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.700 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient: An isocratic elution with 80% Mobile Phase B can be used for separation.[1]

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative mass spectrometry parameters for hydroflumethiazide and its internal standard.

Table 1: Mass Spectrometry Parameters for Hydroflumethiazide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Hydroflumethiazide330.0303.0-40Negative[2]
Hydroflumethiazide330.0160.0-40Negative[2]
Hydroflumethiazide329.9302.4Not SpecifiedNegative[3]

Table 2: Predicted Mass Spectrometry Parameters for this compound (Internal Standard)

To determine the precursor ion for the internal standard, the mass difference due to isotopic labeling is calculated. The molecular formula of hydroflumethiazide is C8H8F3N3O4S2. The labeling includes two 15N atoms (mass shift of +2), one 13C atom (mass shift of +1), and two deuterium (B1214612) atoms (mass shift of +2). Therefore, the total mass shift is +5 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)Ionization Mode
This compound335.0308.0-40Negative
This compound335.0160.0-40Negative

Note: The product ions are predicted based on the fragmentation of the parent molecule. The collision energy is expected to be similar to the unlabeled compound but may require optimization.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (this compound) Plasma_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Hydroflumethiazide analysis.

References

Application Note: High-Throughput Analysis of Hydroflumethiazide and its Labeled Internal Standard in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of hydroflumethiazide (B1673452) and its stable isotope-labeled internal standard (hydroflumethiazide-d2) in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for bioanalytical studies. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in biological matrices is crucial for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as hydroflumethiazide-d2, is the gold standard in quantitative bioanalysis using LC-MS/MS.[1] It effectively compensates for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[2] This document provides a detailed protocol for the chromatographic separation and quantification of hydroflumethiazide and its deuterated internal standard in human plasma.

Experimental

Materials and Reagents
  • Hydroflumethiazide and Hydroflumethiazide-d2 reference standards

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (K2EDTA)

  • Oasis HLB SPE cartridges

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

The chromatographic separation is performed on a reversed-phase C18 column. The mobile phase consists of a gradient of acetonitrile and an aqueous buffer, which allows for the efficient elution and separation of hydroflumethiazide and its internal standard.

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time Approximately 5 minutes
Mass Spectrometry Conditions

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection and quantification of hydroflumethiazide and its internal standard.

ParameterHydroflumethiazideHydroflumethiazide-d2 (Internal Standard)
Precursor Ion (m/z) 329.9331.9
Product Ion (m/z) 302.4[3]304.4
Ionization Mode Negative ESINegative ESI
Dwell Time 200 ms200 ms
Collision Energy (eV) -25-25
Declustering Potential (V) -50-50

Protocol

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroflumethiazide and hydroflumethiazide-d2 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the hydroflumethiazide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the hydroflumethiazide-d2 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Data Analysis

The concentration of hydroflumethiazide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method.

Table 1: Linearity and Range

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Hydroflumethiazide1 - 500≥ 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ1< 1585 - 115
Low QC3< 1585 - 115
Mid QC150< 1585 - 115
High QC400< 1585 - 115

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Hydroflumethiazide> 85

Experimental Workflow

a cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (200 µL) is_spike Spike with Internal Standard (20 µL) plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc_separation LC Separation dry_recon->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Bioanalytical workflow for hydroflumethiazide.

Signaling Pathway Diagram

a cluster_0 Analyte and Internal Standard in Plasma cluster_1 Sample Preparation cluster_2 LC-MS/MS System cluster_3 Detection and Quantification HFTZ Hydroflumethiazide (Analyte) SPE Solid-Phase Extraction HFTZ->SPE HFTZ_d2 Hydroflumethiazide-d2 (IS) HFTZ_d2->SPE LC Liquid Chromatography SPE->LC Co-elution MS Mass Spectrometry LC->MS Ionization Detector Detector (MRM) MS->Detector Mass Filtering Data Data System Detector->Data Signal Processing

Logical relationship of the analytical process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, making this method well-suited for demanding bioanalytical applications in clinical and pharmaceutical research.

References

Application of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroflumethiazide (B1673452) is a thiazide diuretic used in the treatment of hypertension and edema. To ensure the therapeutic equivalence of generic formulations of hydroflumethiazide, bioequivalence (BE) studies are essential. These studies rely on accurate and precise quantification of the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled (SIL) internal standard, such as Hydroflumethiazide-¹⁵N₂,¹³C,d₂, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL internal standard co-elutes with the analyte and experiences similar matrix effects and extraction variability, leading to more accurate and reliable results.[1][2]

This document provides detailed application notes and protocols for the use of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ as an internal standard in bioequivalence studies of hydroflumethiazide. The methodologies presented are based on established practices for similar thiazide diuretics analyzed by LC-MS/MS.[3][4][5]

Advantages of Using Hydroflumethiazide-¹⁵N₂,¹³C,d₂

The use of a stable isotope-labeled internal standard like Hydroflumethiazide-¹⁵N₂,¹³C,d₂ offers several key advantages in bioanalytical assays:[2]

  • Improved Accuracy and Precision: It compensates for variations in sample preparation, extraction recovery, and matrix effects.

  • Reduced Variability: Minimizes inter-sample and inter-assay variability.

  • Enhanced Specificity: The distinct mass-to-charge ratio (m/z) allows for clear differentiation from the unlabeled analyte and potential interferences.

  • Regulatory Acceptance: The use of SIL internal standards is highly recommended by regulatory agencies for bioequivalence studies.[6]

Bioequivalence Study Protocol

A typical bioequivalence study for an immediate-release hydroflumethiazide formulation would follow a single-dose, randomized, two-period, two-sequence, crossover design under fasting conditions.

1. Study Population:

  • Healthy adult male and/or female volunteers.

  • Age: 18-55 years.

  • Body Mass Index (BMI): 18.5-30.0 kg/m ².

  • Subjects are screened for health status through medical history, physical examination, and laboratory tests.

2. Study Design:

  • Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.

  • Subjects: A sufficient number of subjects to achieve adequate statistical power, typically not less than 12.[7]

  • Treatment:

    • Test Product: Generic hydroflumethiazide formulation.

    • Reference Product: Innovator hydroflumethiazide formulation.

  • Washout Period: A washout period of at least 7 half-lives of the drug between the two periods.

  • Administration: A single oral dose of the test or reference product with a specified volume of water after an overnight fast.

3. Blood Sampling:

  • Blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K₂-EDTA).

  • A pre-dose sample is collected, followed by a series of post-dose samples at specified time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

4. Pharmacokinetic Analysis:

  • The primary pharmacokinetic parameters are Cmax, AUC(0-t), and AUC(0-∞).[7]

  • These parameters are calculated from the plasma concentration-time profiles of hydroflumethiazide.

  • Statistical analysis is performed on the log-transformed pharmacokinetic parameters.

  • The 90% confidence intervals for the ratio of the test and reference product's geometric means for Cmax, AUC(0-t), and AUC(0-∞) should be within the acceptance range of 80.00% to 125.00%.

Bioanalytical Method Protocol

This protocol describes a validated LC-MS/MS method for the quantification of hydroflumethiazide in human plasma using Hydroflumethiazide-¹⁵N₂,¹³C,d₂ as the internal standard.

1. Materials and Reagents:

  • Hydroflumethiazide reference standard

  • Hydroflumethiazide-¹⁵N₂,¹³C,d₂ internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (or ammonium formate)

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Instrumentation:

  • A sensitive LC-MS/MS system, such as a triple quadrupole mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • An HPLC or UHPLC system.

3. LC-MS/MS Conditions (Representative):

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of hydroflumethiazide and internal standard
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transitions Hydroflumethiazide: To be determinedHydroflumethiazide-¹⁵N₂,¹³C,d₂: To be determined
Collision Energy Optimized for each transition

4. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean tube.

  • Add 25 µL of the working solution of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ internal standard and vortex.

  • Add 200 µL of a buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low-percentage organic solvent solution (e.g., 10% methanol in water).

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Quantitative Data Summary

The following tables summarize representative validation data for the analysis of a thiazide diuretic (Hydrochlorothiazide) using a stable isotope-labeled internal standard, which is expected to be comparable to the performance of a validated Hydroflumethiazide assay.

Table 1: Linearity of Thiazide Diuretic Analysis

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Hydrochlorothiazide[5]3.005 - 499.994> 0.99
Hydrochlorothiazide[8]0.20 - 200Not specified, but validated

Table 2: Accuracy and Precision for Thiazide Diuretic Analysis

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Hydrochlorothiazide[5]LLOQ (3.005)8.213.807.892.53
LQC (9.014)3.321.994.652.15
MQC (249.997)4.122.533.982.67
HQC (399.995)3.542.804.112.93
Hydrochlorothiazide[8]Not specified≤ 5.56Within acceptable range≤ 5.56Within acceptable range

Table 3: Recovery and Matrix Effect for Thiazide Diuretic Analysis

AnalyteMean Extraction Recovery (%)Mean IS-Normalized Matrix Factor
Hydrochlorothiazide[3]98.70.971 - 1.024
Hydrochlorothiazide[8]93.4 - 99.60.998

Visualizations

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Inclusion/Exclusion Criteria Check s2->s3 p1_rand Randomization to Treatment Group (Test or Reference) s3->p1_rand p1_dose Drug Administration (Fasting) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period p1_sample->washout p2_cross Crossover to Alternate Treatment washout->p2_cross p2_dose Drug Administration (Fasting) p2_cross->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 end end a3->end Bioequivalence Determination

Caption: Workflow of a typical crossover bioequivalence study.

Bioanalytical_Workflow cluster_prep Sample Preparation Steps cluster_analysis Data Acquisition & Processing start Receive Plasma Samples p1 Aliquot Plasma start->p1 prep Sample Preparation p2 Add Hydroflumethiazide-¹⁵N₂,¹³C,d₂ (IS) p1->p2 p3 Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Inject Sample into LC-MS/MS p4->a1 analysis LC-MS/MS Analysis a2 Acquire Data (MRM Mode) a1->a2 a3 Integrate Peak Areas (Analyte & IS) a2->a3 a4 Calculate Concentration using Calibration Curve a3->a4 report Report Results a4->report

Caption: Bioanalytical workflow for plasma sample analysis.

References

Application Note: Solid Phase Extraction Method for the Quantification of Hydroflumethiazide in Human Plasma Using a Stable Isotope-Labeled Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroflumethiazide (B1673452) is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the extraction of hydroflumethiazide from human plasma using solid phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as Hydroflumethiazide-¹³C,d₂, is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the highest level of accuracy and precision.

The methodology described herein provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Solid phase extraction is a preferred technique for sample clean-up as it is efficient and minimizes matrix interference.[1] The combination of SPE with LC-MS/MS offers high selectivity and sensitivity for the quantification of hydroflumethiazide in complex biological samples.[2][3]

Experimental Protocols

1. Materials and Reagents

  • Hydroflumethiazide analytical standard

  • Hydroflumethiazide-¹³C,d₂ (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with K₃EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, such as Oasis HLB or Strata-X)[2][4]

2. Standard and Internal Standard Stock Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve hydroflumethiazide and Hydroflumethiazide-¹³C,d₂ in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the Hydroflumethiazide-¹³C,d₂ primary stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

3. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for a 200 µL plasma sample volume.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 50 µL of the internal standard spiking solution (100 ng/mL Hydroflumethiazide-¹³C,d₂).

    • Vortex for 30 seconds.

    • Add 200 µL of 5 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.[5]

  • SPE Cartridge Procedure:

    • Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of deionized water.[5]

    • Equilibration: Equilibrate the cartridges with 1.0 mL of 5 mM ammonium formate (pH 3.0).[5]

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: C18 analytical column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5 µm).[2]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and 5.0 mM ammonium formate (pH 4.5).[5] For example, an isocratic elution with 85:15 (v/v) acetonitrile:5.0 mM ammonium formate.

    • Flow Rate: 0.5 mL/min.[6]

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), operated in negative ion mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Hydroflumethiazide: m/z 330.0 → 205.0

      • Hydroflumethiazide-¹³C,d₂ (IS): m/z 333.0 → 208.0 (Note: Actual m/z values should be optimized for the specific instrument and stable isotope standard used.)

Data Presentation

The following tables summarize the expected performance characteristics of this method, based on typical results for similar thiazide diuretic assays.[6][8]

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.995

| Linearity | Linear |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%RE) Inter-Day Precision (%RSD) Inter-Day Accuracy (%RE)
LLOQ 1 < 15% ± 15% < 15% ± 15%
Low QC 3 < 10% ± 10% < 10% ± 10%
Mid QC 100 < 10% ± 10% < 10% ± 10%

| High QC | 400 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

Analyte Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Hydroflumethiazide Low QC (3) ~85% Minimal
Hydroflumethiazide High QC (400) ~87% Minimal

| Hydroflumethiazide-¹³C,d₂ (IS) | 100 | ~86% | Minimal |

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction p1 Plasma Sample (200 µL) p2 Add IS (50 µL) p1->p2 p3 Add Buffer (200 µL) p2->p3 s1 Condition p3->s1 s2 Equilibrate s1->s2 s3 Load Sample s2->s3 s4 Wash s3->s4 s5 Elute s4->s5 e1 Evaporate s5->e1 e2 Reconstitute e1->e2 analysis LC-MS/MS Analysis e2->analysis Inject

Caption: Workflow for Solid Phase Extraction of Hydroflumethiazide.

Validation_Parameters cluster_method Method Performance cluster_sample Sample Integrity cluster_validation Overall Method Validation accuracy Accuracy validation Validated Method accuracy->validation precision Precision precision->validation selectivity Selectivity selectivity->validation linearity Linearity linearity->validation recovery Recovery recovery->validation matrix_effect Matrix Effect matrix_effect->validation stability Stability stability->validation

Caption: Logical Relationship of Analytical Method Validation Parameters.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in hydroflumethiazide LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hydroflumethiazide (B1673452).

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions.

Q1: I am observing significant signal suppression or enhancement for hydroflumethiazide. What are the likely causes and how can I fix this?

A1: Signal suppression or enhancement, collectively known as matrix effects, occurs when co-eluting components from the biological matrix interfere with the ionization of hydroflumethiazide in the mass spectrometer's ion source.[1][2] This can lead to inaccurate and unreliable quantitative results.[2][3]

Likely Causes:

  • Phospholipids (B1166683): These are major components of cell membranes and are abundantly present in biological fluids like plasma and serum.[3][4] They are a notorious cause of ion suppression, especially with electrospray ionization (ESI), and can also build up on the analytical column, shortening its lifetime.[3][4][5]

  • Salts and Endogenous Components: High concentrations of salts from buffers or endogenous small molecules (amines, urea, carbohydrates) can reduce ionization efficiency.[6]

  • Co-eluting Metabolites: Metabolites of hydroflumethiazide or other drugs can have similar chromatographic properties and compete for ionization.[2]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis.[6][7]

    • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples and can be tailored to selectively isolate hydroflumethiazide.[8][9][10] SPE is often considered the best option for adaptability and high recovery rates.[8]

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, effectively removing many matrix components.[7][11][12]

    • Protein Precipitation (PPT): While the simplest and quickest method, PPT is less specific and often leaves significant amounts of phospholipids and other matrix components in the extract, which can lead to ion suppression.[13][14][15]

    • Phospholipid Removal Plates/Cartridges: Specialized products, such as those using zirconia-coated particles (HybridSPE®), are designed to selectively remove phospholipids from protein-precipitated samples, providing a much cleaner extract.[3][5]

  • Optimize Chromatography:

    • Increase Retention: Poor retention on the analytical column can lead to co-elution with highly polar matrix components that elute early in the run.[1] Adjusting the mobile phase composition or using a column with a different stationary phase can improve retention and separation from interferences.

    • Modify Mobile Phase: The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can influence the ionization of hydroflumethiazide and potentially reduce the impact of interfering compounds.[16]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS (e.g., Deuterium-labeled hydroflumethiazide) is the ideal choice for an internal standard.[17][18][19] Because it has nearly identical physicochemical properties to the analyte, it will experience similar extraction recovery and matrix effects, thus providing accurate compensation for signal variations.[17][18] While structural analogs like hydrochlorothiazide (B1673439) can be used, they may not co-elute perfectly or experience the exact same degree of matrix effect.[18][20]

  • Dilute the Sample: If the assay sensitivity is sufficient, diluting the sample extract can lower the concentration of matrix components to a level where they no longer cause significant ion suppression.[6][21]

Q2: My results for hydroflumethiazide analysis are not reproducible between samples or batches. Could this be a matrix effect issue?

A2: Yes, poor reproducibility is a classic symptom of variable matrix effects.[3] The composition of biological matrices can differ from one individual to another, or even within the same individual over time, leading to inconsistent ion suppression or enhancement.

Troubleshooting Steps:

  • Evaluate Relative Matrix Effects: Assess the matrix effect across multiple sources (e.g., at least 6 different lots) of the biological matrix. This involves comparing the analyte response in post-extraction spiked samples from different matrix lots to identify variability.

  • Standardize Sample Preparation: Inconsistent sample preparation is a major source of variability.

    • Automate Extraction: Using automated systems for LLE or SPE can significantly improve reproducibility compared to manual procedures.[22]

    • Use a Robust Method: Methods like SPE or specialized phospholipid removal techniques generally provide more consistent cleanup than simpler methods like protein precipitation.[10][13] Studies have shown that using phospholipid removal plates can result in %RSD values consistently lower than 5%.[4]

  • Implement a Co-eluting Internal Standard: A stable isotope-labeled internal standard is crucial for correcting variability. Since the SIL-IS co-elutes and behaves like the analyte, it can effectively normalize variations in matrix effects from sample to sample, improving reproducibility.[17][19]

Q3: How do I quantitatively assess the matrix effect for my hydroflumethiazide assay?

A3: A quantitative assessment is essential during method validation to understand the impact of the matrix on your assay.[2][23] The most common method is the post-extraction spike comparison.[24]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of hydroflumethiazide at a specific concentration (e.g., Low and High QC levels) in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. Then, spike the final, clean extract with hydroflumethiazide to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with hydroflumethiazide to the same concentration as Set A and then process the sample through the entire preparation procedure.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The Internal Standard (IS) normalized matrix factor can also be calculated to show how well the IS compensates for the effect.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for identifying and mitigating matrix effects.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation Start Poor Reproducibility, Signal Suppression, or Non-Linearity Observed AssessME Assess Matrix Effect (Post-Extraction Spike Method) Start->AssessME ME_Present Is Matrix Effect Significant? AssessME->ME_Present OptimizeSP Optimize Sample Preparation (SPE, LLE, PLR) ME_Present->OptimizeSP Yes End Method Optimized ME_Present->End No OptimizeChroma Optimize Chromatography (Gradient, Column, Mobile Phase) OptimizeSP->OptimizeChroma UseSIL Implement Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeChroma->UseSIL ReassessME Re-evaluate Matrix Effect and Validate Method UseSIL->ReassessME ReassessME->ME_Present ReassessME->End If resolved

Caption: A general workflow for troubleshooting matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q4: Which sample preparation technique is best for minimizing matrix effects with hydroflumethiazide in plasma?

A4: The choice of technique depends on the required sensitivity, throughput, and complexity of the assay. While protein precipitation (PPT) is fast, it is the least effective at removing interfering phospholipids.[13][14] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer significantly cleaner extracts.[8][12] For hydroflumethiazide, SPE is often the preferred method due to its high selectivity and recovery.[8][9] Specialized phospholipid removal (PLR) techniques can also be highly effective when combined with PPT.[3][4]

Sample Preparation Method Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Phospholipid Removal (PLR)
Selectivity LowModerateHighHigh (for phospholipids)
Analyte Recovery Good to HighVariable, method-dependentHigh (>90% achievable)[25]High (>90% typical)[4]
Matrix Removal Poor (high phospholipids)[14]GoodExcellentExcellent (for phospholipids)[3]
Throughput HighModerateModerate to High (96-well format)High (96-well format)
Method Development MinimalModerateCan be extensiveMinimal
Cost per Sample LowLow to ModerateHighModerate

This table provides a general comparison; actual performance may vary based on the specific protocol and analyte.

Q5: Can I use hydrochlorothiazide as an internal standard for hydroflumethiazide analysis?

A5: While hydrochlorothiazide is a structural analog and is sometimes used, a stable isotope-labeled (SIL) version of hydroflumethiazide is the superior choice.[17][18] A SIL-IS will have chromatographic retention and ionization behavior that is virtually identical to the analyte, allowing it to more accurately compensate for matrix effects and other sources of analytical variability.[19] Structural analogs may have slightly different retention times or ionization efficiencies, which can lead to incomplete compensation for matrix effects, especially if the effect is highly variable across the chromatographic peak.[17]

Sample Preparation Decision Diagram

This diagram can help guide the selection of an appropriate sample preparation technique.

G Start Start: Define Assay Requirements Sensitivity Is Highest Sensitivity Required? Start->Sensitivity Throughput Is High Throughput Critical? Sensitivity->Throughput No SPE Use Solid-Phase Extraction (SPE) or Phospholipid Removal (PLR) Sensitivity->SPE Yes Cost Is Cost the Primary Constraint? Throughput->Cost No PPT_PLR Use Protein Precipitation with Phospholipid Removal Throughput->PPT_PLR Yes LLE Consider Liquid-Liquid Extraction (LLE) Cost->LLE No PPT Use Protein Precipitation (PPT) (Accept potential matrix effects) Cost->PPT Yes

Caption: Decision tree for selecting a sample preparation method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Hydroflumethiazide in Plasma

This protocol is a general example and should be optimized for your specific application. A polymeric reversed-phase sorbent is often suitable.[10]

  • Conditioning: Condition the SPE cartridge (e.g., HLB, 30 mg/1 cc) by passing 1.0 mL of methanol (B129727), followed by 1.0 mL of water through the cartridge.[9]

  • Sample Loading: Take 250 µL of plasma, add the internal standard, and vortex. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences.[9]

  • Elution: Elute hydroflumethiazide and the internal standard from the cartridge using 1.0 mL of methanol or an appropriate organic solvent.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 500 µL of the mobile phase.[9]

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Hydroflumethiazide in Plasma

This protocol is based on general principles for extracting acidic drugs.[7][26]

  • Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard.

  • pH Adjustment (Optional but Recommended): Acidify the sample by adding a small volume of a weak acid (e.g., 50 µL of 1% formic acid) to ensure hydroflumethiazide is in its neutral form.

  • Extraction: Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane, or methyl tert-butyl ether).[26][27]

  • Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) for Hydroflumethiazide in Plasma

This is the simplest but "dirtiest" method.[28][29]

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to plasma is common).[5]

  • Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial or 96-well plate for analysis.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system. A dilution with water may be necessary to match the initial mobile phase conditions and improve peak shape.

References

Optimizing E-SI Source for Hydroflumethiazide-15N2,13C,d2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing an Electrospray Ionization (ESI) source for the analysis of Hydroflumethiazide and its stable isotope-labeled internal standard, Hydroflumethiazide-15N2,13C,d2.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI-MS/MS parameters for Hydroflumethiazide analysis?

A1: While optimal parameters should be determined empirically on your specific instrument, a good starting point for Hydroflumethiazide and its isotopically labeled internal standard in negative ion mode can be found in the table below.[1]

Table 1: Initial ESI-MS/MS Parameters for Hydroflumethiazide

ParameterAnalytePrecursor Ion (m/z)Product Ion (m/z)
Hydroflumethiazide Hydroflumethiazide329.90302.40
Internal Standard This compound~334.9~307.4

Note: The exact m/z for the internal standard may vary slightly based on the positions of the isotopic labels.

Q2: Which ionization mode, positive or negative, is better for Hydroflumethiazide?

A2: Hydroflumethiazide, like other thiazide diuretics, contains a sulfonamide group that readily deprotonates. Therefore, it exhibits excellent response in the negative electrospray ionization (ESI) mode, typically forming a prominent [M-H]⁻ ion.[1][2] While analysis in positive mode might be possible, negative mode generally provides better sensitivity and is the recommended starting point.

Q3: Should I expect in-source fragmentation for Hydroflumethiazide?

A3: Yes, in-source fragmentation can be a concern for sulfonamides like Hydroflumethiazide. A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[3][4][5] If you observe an ion at approximately m/z 266 for Hydroflumethiazide, it is likely an in-source fragment. Optimizing source parameters, particularly the fragmentor or nozzle voltage and source temperature, can help minimize this phenomenon.

Q4: What are common causes of ion suppression when analyzing Hydroflumethiazide in biological matrices?

A4: Ion suppression is a type of matrix effect where components of the sample other than the analyte of interest interfere with the ionization process, leading to a decreased signal.[6][7] For Hydroflumethiazide analysis in matrices like plasma or urine, common sources of ion suppression include salts, phospholipids, and other endogenous compounds.[1] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove these interfering components.[1][7][8] Additionally, optimizing chromatographic conditions to separate Hydroflumethiazide from co-eluting matrix components can significantly reduce ion suppression.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the ESI-MS analysis of Hydroflumethiazide.

Issue 1: Low or No Signal for Hydroflumethiazide

Possible Causes and Solutions:

  • Incorrect Instrument Parameters:

    • Solution: Verify that the mass spectrometer is tuned and calibrated. Infuse a standard solution of Hydroflumethiazide directly into the mass spectrometer to confirm that the instrument can detect the analyte. Start with the general ESI parameters provided in Table 2 and optimize from there.

  • Sample Preparation Issues:

    • Solution: Ensure your sample preparation method, such as SPE or LLE, is validated and effectively removing matrix interferences.[1][8] Prepare a fresh standard solution to rule out degradation of your stock solution.

  • Suboptimal ESI Source Conditions:

    • Solution: Systematically optimize the ESI source parameters. A detailed experimental protocol for this is provided below.

  • Leaks in the LC-MS System:

    • Solution: Check for any leaks in the fluidic path, from the LC pump to the ESI probe. Leaks can lead to an unstable spray and reduced sensitivity.[9][10]

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Causes and Solutions:

  • Contaminated Solvents or System:

    • Solution: Use high-purity, LC-MS grade solvents and additives. Flush the LC system and mass spectrometer inlet to remove any contaminants. A dirty ion sweep cone or ion transfer capillary can contribute to high background.[11]

  • Matrix Effects:

    • Solution: As discussed in the FAQs, matrix effects can significantly impact your signal. Enhance your sample cleanup procedure or adjust your chromatographic method to better separate Hydroflumethiazide from interfering compounds.[6]

  • Suboptimal Gas Flow Rates:

    • Solution: Both the nebulizer and drying gas flow rates are critical. Insufficient flow may lead to poor desolvation, while excessive flow can cause ion suppression or blow the sample away from the inlet.[12] Optimize these parameters as described in the experimental protocol.

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization for this compound

This protocol outlines a systematic approach to optimizing ESI source parameters using a "one-factor-at-a-time" (OFAT) method. For a more advanced approach, consider using a Design of Experiments (DoE) strategy.[11][13]

  • Preparation:

    • Prepare a standard solution of Hydroflumethiazide and its internal standard at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Set up your LC-MS system with a suitable reversed-phase column and mobile phase (e.g., acetonitrile (B52724) and water with a small amount of a modifier like formic acid or ammonium (B1175870) acetate).

  • Direct Infusion (Tuning):

    • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.3-0.5 mL/min).

    • Acquire data in negative ion mode, monitoring the precursor ion for Hydroflumethiazide (m/z 329.9).

  • Parameter Optimization:

    • Capillary Voltage: While monitoring the ion intensity, vary the capillary voltage (e.g., from -2.5 kV to -4.5 kV). A typical starting point is around -3.5 kV.[14] Record the voltage that provides the highest and most stable signal.

    • Nebulizer Gas Pressure: Adjust the nebulizer gas pressure (e.g., 20-60 psi) to achieve a fine, stable spray. The optimal pressure will depend on your mobile phase composition and flow rate.

    • Drying Gas Temperature and Flow Rate: Increase the drying gas temperature (e.g., 250-450 °C) and flow rate (e.g., 5-12 L/min) to facilitate efficient desolvation.[11][14] Be cautious of excessively high temperatures that could cause thermal degradation.

    • Fragmentor/Nozzle Voltage: Optimize the voltage that controls the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. A higher voltage can increase signal intensity but may also lead to in-source fragmentation.

  • LC-MS Confirmation:

    • Once the optimal parameters are determined via direct infusion, apply them to your LC-MS method and inject the standard solution to confirm performance under chromatographic conditions.

Table 2: General Starting Ranges for ESI Source Optimization

ParameterTypical Range (Negative Mode)Key Considerations
Capillary Voltage -2.5 to -4.5 kVToo low: poor ionization. Too high: ion fragmentation or signal instability.[14]
Nebulizer Gas Pressure 20 - 60 psiControls droplet size. Higher pressure for smaller droplets and better desolvation.
Drying Gas Temperature 250 - 450 °CAids in solvent evaporation. Too high can cause thermal degradation.[14]
Drying Gas Flow 5 - 12 L/minAssists in desolvation.
Fragmentor/Nozzle Voltage Instrument DependentBalances ion transmission and in-source fragmentation.

Visualizations

Experimental Workflow for ESI Source Optimization

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion (Tuning) cluster_optimization Parameter Optimization cluster_confirmation Confirmation Prep_Standard Prepare Standard Solution (Analyte + IS) Setup_LCMS Setup LC-MS System Prep_Standard->Setup_LCMS Infuse Infuse Standard into MS Setup_LCMS->Infuse Monitor Monitor Precursor Ion Infuse->Monitor Opt_Capillary Optimize Capillary Voltage Monitor->Opt_Capillary Opt_Nebulizer Optimize Nebulizer Pressure Opt_Capillary->Opt_Nebulizer Opt_DryingGas Optimize Drying Gas (Temp & Flow) Opt_Nebulizer->Opt_DryingGas Opt_Fragmentor Optimize Fragmentor Voltage Opt_DryingGas->Opt_Fragmentor Apply_Params Apply Optimized Parameters to LC-MS Method Opt_Fragmentor->Apply_Params Inject_Standard Inject Standard and Verify Performance Apply_Params->Inject_Standard

Caption: A stepwise workflow for optimizing ESI source parameters for Hydroflumethiazide analysis.

Troubleshooting Logic for Low Signal Intensity

References

How to resolve ion suppression for hydroflumethiazide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in the quantification of hydroflumethiazide (B1673452) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for hydroflumethiazide quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, hydroflumethiazide, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Biological samples like plasma and urine contain numerous endogenous components (e.g., phospholipids, salts, proteins) that are common causes of ion suppression.[3]

Q2: What are the primary causes of ion suppression in LC-MS analysis of hydroflumethiazide?

A2: The primary causes of ion suppression for hydroflumethiazide are endogenous substances from the biological matrix that co-elute with the analyte.[4] These can include phospholipids, proteins, and salts.[3] Exogenous substances, such as polymers leached from plasticware or mobile phase additives, can also contribute to this effect.[1][2][4] The competition for charge and changes in droplet surface tension in the electrospray ionization (ESI) source are key mechanisms behind suppression.[1][2]

Q3: Which sample preparation technique is most effective at minimizing ion suppression for hydroflumethiazide?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects compared to simpler methods like Protein Precipitation (PPT).[3][5] While PPT is a quick method, it is less selective and can leave behind significant amounts of matrix components that cause ion suppression.[6] SPE, particularly with cartridges like Oasis HLB, provides good cleanup and high recovery rates for thiazide diuretics.[7][8][9] LLE is also a robust technique for separating hydroflumethiazide from interfering substances.[5][10]

Q4: What is a suitable internal standard (IS) for hydroflumethiazide analysis?

A4: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., hydroflumethiazide-¹³C,d₂). If that is not available, a structurally similar compound that exhibits similar chromatographic behavior and ionization response is recommended. For hydrochlorothiazide (B1673439), which is structurally similar to hydroflumethiazide, hydroflumethiazide itself has been used as an internal standard.[9][10] Other compounds like irbesartan (B333) have also been utilized as internal standards in methods for other thiazide diuretics.[11] The key is that the IS should co-elute with the analyte to experience and compensate for similar ion suppression effects.[4]

Troubleshooting Guide

Q: My hydroflumethiazide signal is low and inconsistent. How can I determine if ion suppression is the cause?

A: To diagnose ion suppression, you can perform a post-extraction addition experiment.[1]

  • Analyze a neat standard solution of hydroflumethiazide in the mobile phase to get a reference peak area (A).

  • Process a blank matrix sample (e.g., plasma with no analyte) through your sample preparation procedure.

  • Spike the extracted blank matrix with the same concentration of hydroflumethiazide as the neat standard.

  • Analyze this post-spiked sample to get the peak area (B).

  • Calculate the matrix effect using the formula: Matrix Effect (%) = (B/A) * 100. A value significantly below 100% indicates ion suppression.[1]

A post-column infusion experiment is another effective method.[12] Here, a constant flow of hydroflumethiazide solution is infused into the mobile phase after the analytical column, while an extracted blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering matrix components indicates a region of ion suppression.

Q: I've confirmed ion suppression is occurring. What are the first steps to resolve it?

A: The most effective approaches are to improve your sample preparation and chromatographic separation.[1][3]

  • Improve Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[3]

  • Optimize Chromatography: Modify your chromatographic method to separate hydroflumethiazide from the co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the stationary phase (column), or altering the mobile phase pH.[1][4] Eluting the analyte in a "cleaner" region of the chromatogram, away from the initial solvent front and the end of the gradient, can significantly reduce suppression.[4]

Below is a troubleshooting workflow to address ion suppression:

IonSuppressionTroubleshooting cluster_solutions Mitigation Strategies start Low/Inconsistent Signal for Hydroflumethiazide check_suppression Perform Post-Extraction Addition or Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression no_suppression Investigate Other Issues: - Instrument Performance - Standard Stability - Injection Volume is_suppression->no_suppression No improve_cleanup Enhance Sample Cleanup is_suppression->improve_cleanup Yes optimize_chroma Optimize Chromatography re_evaluate Re-evaluate Matrix Effect improve_cleanup->re_evaluate dilute_sample Dilute Sample Extract optimize_chroma->re_evaluate use_is Use Stable Isotope-Labeled or Co-eluting Analog IS dilute_sample->re_evaluate use_is->re_evaluate re_evaluate->improve_cleanup Suppression > 15% resolved Issue Resolved re_evaluate->resolved Suppression < 15%

Troubleshooting workflow for ion suppression.

Data on Sample Preparation Methods

The choice of sample preparation is crucial for removing interfering matrix components. Below is a comparison of recovery data for hydrochlorothiazide (a close structural analog to hydroflumethiazide) using different extraction techniques from human plasma. Higher recovery often correlates with a cleaner sample and reduced matrix effects.

Sample Preparation MethodAnalyteMean Recovery (%)Internal StandardReference
Solid-Phase Extraction (SPE)Hydrochlorothiazide98.7%Amiloride-¹⁵N₃[7][12]
Solid-Phase Extraction (SPE)Hydrochlorothiazide86.7%Hydroflumethiazide[9]
Protein Precipitation (PPT)Hydrochlorothiazide99.3%Olmesartan-d₄[13]
Liquid-Liquid Extraction (LLE)Hydrochlorothiazide>90% (implied)Hydroflumethiazide[10]

Note: While high recovery is desirable, the selectivity of the cleanup method is paramount for reducing ion suppression. SPE and LLE are generally more selective than PPT.[3]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Hydroflumethiazide in Human Plasma

This protocol is based on methods developed for thiazide diuretics and offers a clean extract.[7][9][12]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (HLB Cartridge) cluster_post Post-extraction plasma 250 µL Plasma add_is Add Internal Standard (e.g., Hydroflumethiazide-¹³C,d₂) plasma->add_is vortex Vortex to Mix add_is->vortex condition Condition Cartridge (1 mL Methanol (B129727), then 1 mL Water) vortex->condition load Load Pre-treated Sample condition->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute Elute Analytes (1 mL Methanol) wash->elute evaporate Evaporate Eluate to Dryness (Nitrogen stream, 40°C) elute->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: To 250 µL of human plasma, add the internal standard solution. Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.[9] Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[9]

  • Elution: Elute hydroflumethiazide and the internal standard from the cartridge with 1 mL of methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Hydroflumethiazide in Human Plasma

This protocol uses an organic solvent to extract the analyte from the aqueous plasma matrix.[10][14]

Methodology:

  • Sample Pre-treatment: To 500 µL of human plasma, add the internal standard solution.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to acidic conditions (e.g., pH 2-3 with formic acid) to ensure hydroflumethiazide is in a neutral form, which enhances its extraction into an organic solvent.[14]

  • Extraction: Add 2 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[10][14] Vortex vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge the sample at approximately 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.[14]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system for analysis.

References

Inconsistent internal standard response for Hydroflumethiazide-15N2,13C,d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard response for Hydroflumethiazide-15N2,13C,d2 in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard, and why is a stable isotope-labeled one like this compound preferred?

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls before sample processing.[1][2] Its purpose is to correct for variability during sample preparation and analysis, including variations in extraction recovery, injection volume, and instrument response.[1][3] A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard because it is structurally identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate compensation for variability.[1][4]

Q2: What are the primary causes of inconsistent internal standard response in LC-MS/MS analysis?

Excessive variability in the internal standard response can be categorized as either sporadic (affecting a few samples) or systematic (affecting a whole group of samples).[1] Key causes include:

  • Matrix Effects: This is a very common cause where components in the biological sample (e.g., salts, lipids, phospholipids) co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[1][4][5]

  • Sample Preparation Inconsistencies: Errors such as inefficient or variable extraction recovery, inconsistent pipetting, incorrect IS spiking, or errors during sample dilution can lead to variability.[1][6] Thorough mixing during extraction is crucial.[1]

  • Human Errors: Simple mistakes like missing an IS spike in a sample or incorrect dilutions are common sporadic causes.[1]

  • Instability of the Analyte or Internal Standard: Thiazide diuretics, including Hydroflumethiazide, can be unstable and prone to hydrolysis, especially in alkaline solutions or when exposed to light and high temperatures.[7][8][9]

  • Instrument Issues: Fluctuations in the mass spectrometer, issues with the autosampler injection, or column degradation can also contribute to inconsistent responses.[3][4]

Q3: How can I begin to troubleshoot an inconsistent response for my this compound internal standard?

A good first step is to plot the internal standard peak area for all samples in the analytical run.[1] This visualization can help identify patterns:

  • Sporadic Flyers: If one or two samples show a drastically different IS response, it often points to a human error like a missed spike or a pipetting mistake.[1] Re-analyzing the specific sample is a recommended step.[1]

  • Systematic Trend: If all study samples show a consistently higher or lower IS response compared to calibration standards and QCs, this may indicate a difference in the matrix composition between the sample lots.[1][2]

  • Abrupt Shift: A sudden change in the IS response mid-run could indicate a change in instrument conditions or a human error during the preparation of a subset of samples.[1]

Troubleshooting Guide

An inconsistent internal standard response requires a systematic investigation to identify the root cause and ensure data accuracy.

Table 1: Troubleshooting Summary for Inconsistent Internal Standard Response
ObservationPotential CauseRecommended Action
Sporadic Flyers (One or two samples with outlier IS response)Human error (e.g., missed IS spike, pipetting error), Injection error.[1]Re-prepare and re-inject the affected sample(s). Review sample preparation notes.
Systematic Trend (All unknown samples higher or lower than standards/QCs)Difference in matrix between study samples and standards, Lot-dependent matrix effects.[1][2]Investigate matrix effects (see Protocol 1). Consider preparing matrix-matched calibration standards.
Drift or Gradual Change (IS response consistently increases or decreases over the run)Instrument instability, Column degradation, Temperature fluctuation.Check instrument logs. Re-equilibrate the system. Consider replacing the analytical column.[4]
Abrupt Shift (Sudden change in IS response mid-run)Change in instrument conditions, Error in preparing a subset of samples.[1]Review instrument logs and sample preparation records for the affected batch.
Overall High Variability (No clear pattern, but high %CV across all samples)Inconsistent sample preparation (extraction), IS instability, Suboptimal LC-MS/MS method.Review and optimize the sample extraction procedure. Investigate IS stability under experimental conditions.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting inconsistent internal standard responses.

G start Inconsistent IS Response Detected plot_is Plot IS Area vs. Injection Order start->plot_is pattern Identify Pattern plot_is->pattern sporadic Sporadic Flyers? pattern->sporadic Analyze systematic Systematic Trend? sporadic->systematic No reinject Re-prepare & Re-inject Affected Samples sporadic->reinject Yes drift Drift / Shift? systematic->drift No matrix_effects Investigate Matrix Effects (See Protocol 1) systematic->matrix_effects Yes instrument_check Check Instrument Logs & Method Parameters drift->instrument_check Yes end Problem Resolved / Root Cause Identified reinject->end matrix_effects->end instrument_check->end

Caption: A troubleshooting workflow for inconsistent internal standard response.

Understanding Matrix Effects

Matrix effects are a primary cause of IS variability, where co-eluting molecules from the sample matrix interfere with the ionization of the analyte and the internal standard.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).

G cluster_0 LC Elution cluster_1 ESI Source Analyte Hydroflumethiazide Droplet Charged Droplet Analyte->Droplet IS IS (15N2,13C,d2) IS->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet co-elution Suppression Ion Suppression/ Enhancement Droplet->Suppression competition for ionization MS Mass Spectrometer (Detector) Suppression->MS Altered Signal

Caption: The impact of matrix components on analyte and IS ionization.

Experimental Protocols

Protocol 1: Investigating Matrix Effects

This protocol outlines a standard post-extraction spike experiment to quantify the extent of matrix effects.

Objective: To determine if the variability in the this compound internal standard response is due to matrix effects.

Methodology:

  • Sample Selection: Select at least six different sources of blank matrix (e.g., plasma from different donors). Also, select several "problematic" study samples that previously showed inconsistent IS response.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the blank matrix samples first. Then, spike the analyte and internal standard into the extracted matrix supernatant before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the entire extraction procedure.

  • Analysis: Analyze all three sets of samples via the LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.[4]

      • An ME > 100% indicates ion enhancement.[4]

    • Recovery (RE %): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

Protocol 2: Example Sample Preparation for Hydroflumethiazide

This is a general protocol based on methods for similar thiazide diuretics and may require optimization.[10][11]

Table 2: Example Solid-Phase Extraction (SPE) Protocol

StepProcedureDetails
1. Aliquot Transfer PlasmaPipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a clean polypropylene (B1209903) tube.
2. Spike IS Add Internal StandardAdd 25 µL of this compound working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.
3. Condition SPE Prepare CartridgeCondition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
4. Load Sample Load PlasmaLoad the plasma sample onto the conditioned SPE cartridge.
5. Wash Remove InterferencesWash the cartridge with 1 mL of 5% methanol in water.
6. Elute Elute AnalytesElute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
7. Evaporate Concentrate SampleEvaporate the eluate to dryness under a stream of nitrogen at 40°C.
8. Reconstitute Prepare for InjectionReconstitute the residue in 200 µL of mobile phase (e.g., 85:15 acetonitrile:5 mM ammonium (B1175870) formate). Vortex to mix.
9. Inject LC-MS/MS AnalysisInject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

References

Technical Support Center: Hydroflumethiazide and Internal Standard Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of hydroflumethiazide (B1673452) and its internal standard. The information is tailored for researchers, scientists, and drug development professionals to help improve peak shape and ensure reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for hydroflumethiazide and its internal standard in HPLC?

A1: Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. The most common causes involve improper mobile phase pH, issues with the analytical column, or a mismatch between the sample solvent and the mobile phase. Secondary interactions between the analytes and the stationary phase, often due to unreacted silanol (B1196071) groups, are a frequent cause of peak tailing.

Q2: My hydroflumethiazide peak is tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for hydroflumethiazide, a weakly acidic compound, is often due to interactions with residual silanol groups on the silica-based stationary phase of the column. To address this, you can either adjust the mobile phase pH to suppress the ionization of the silanol groups or use a more inert column. See the detailed troubleshooting guide for peak tailing below for specific protocols.

Q3: I am observing peak fronting for my internal standard. What could be the reason?

A3: Peak fronting is commonly caused by sample overload, where the concentration of the internal standard is too high for the analytical column. It can also be a result of the sample being dissolved in a solvent that is stronger than the mobile phase, causing the analyte to travel through the column too quickly at the beginning. Reducing the concentration of your internal standard or dissolving your sample in the mobile phase can often resolve this issue.

Q4: All of my peaks, including hydroflumethiazide and the internal standard, are splitting. What should I investigate first?

A4: When all peaks in a chromatogram are splitting, it typically points to a physical problem in the HPLC system. The issue is likely located before the column, such as a partially blocked frit, a void in the column packing, or an issue with the injector. If only a single peak is splitting, it is more likely a chemical issue related to that specific analyte.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing for Hydroflumethiazide

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantification. This guide provides a systematic approach to troubleshoot and resolve peak tailing for hydroflumethiazide.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column and Hardware Solutions cluster_4 Resolution start Peak Tailing Observed for Hydroflumethiazide check_mobile_phase Verify Mobile Phase pH and Composition start->check_mobile_phase check_column Inspect Column (Age, Performance) check_mobile_phase->check_column pH is correct adjust_ph Adjust Mobile Phase pH (Protocol 1) check_mobile_phase->adjust_ph pH out of range check_column->adjust_ph Column is OK change_column Switch to a Different Column (e.g., End-capped, Phenyl) check_column->change_column Column is old or failing add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) adjust_ph->add_modifier Tailing persists end Symmetrical Peak Shape Achieved adjust_ph->end Tailing resolved add_modifier->change_column Tailing persists add_modifier->end Tailing resolved check_hardware Check for Dead Volume (Fittings, Tubing) change_column->check_hardware Tailing persists change_column->end Tailing resolved check_hardware->end Issue found and fixed

Caption: Troubleshooting workflow for addressing peak tailing of hydroflumethiazide.

Objective: To reduce peak tailing by suppressing the ionization of residual silanol groups on the column's stationary phase.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) or methanol

  • Phosphoric acid (85%) or formic acid

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous portion of your mobile phase.

  • While stirring, add phosphoric acid or formic acid dropwise to adjust the pH to a value between 3 and 4. Hydroflumethiazide is a weak acid, and a lower pH will ensure it is in its neutral form, minimizing interactions with the stationary phase.

  • Confirm the final pH with a calibrated pH meter.

  • Prepare the full mobile phase by mixing the pH-adjusted aqueous component with the organic solvent in the desired ratio.

  • Equilibrate the column with the new mobile phase for at least 15-20 minutes before injecting your sample.

Mobile Phase pHPeak Asymmetry Factor (As) for Hydroflumethiazide
6.82.1
5.51.8
4.01.3
3.21.1

Note: Asymmetry factor is calculated as B/A at 10% of the peak height, where B is the distance from the trailing edge to the center of the peak and A is the distance from the leading edge to the center of the peak. A value of 1 indicates a perfectly symmetrical peak.

Guide 2: Addressing Peak Splitting

Peak splitting can be a frustrating issue that significantly impacts data quality. This guide provides a logical approach to diagnosing and resolving split peaks for both hydroflumethiazide and its internal standard.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Resolution start Peak Splitting Observed all_peaks_split Are all peaks splitting? start->all_peaks_split check_frit Inspect/Replace Column Inlet Frit all_peaks_split->check_frit Yes sample_solvent Sample Solvent vs. Mobile Phase Mismatch? all_peaks_split->sample_solvent No, only one peak check_column_void Check for Column Void check_frit->check_column_void check_injector Inspect Injector Needle/Seat check_column_void->check_injector end Sharp, Single Peaks Achieved check_injector->end dissolve_in_mp Dissolve Sample in Mobile Phase sample_solvent->dissolve_in_mp Yes coelution Possible Co-elution? sample_solvent->coelution No dissolve_in_mp->end coelution->end

Caption: A workflow to diagnose and resolve peak splitting issues.

Objective: To eliminate peak splitting caused by a mismatch between the sample solvent and the mobile phase.

Materials:

  • Prepared sample of hydroflumethiazide and internal standard

  • Mobile phase

Procedure:

  • If your sample is currently dissolved in a solvent with a higher organic content than your initial mobile phase (e.g., 100% acetonitrile), evaporate the solvent gently under a stream of nitrogen.

  • Reconstitute the dried sample in the initial mobile phase composition. For example, if your gradient starts with 90% water and 10% acetonitrile, use this mixture to redissolve your sample.

  • Vortex the sample to ensure complete dissolution.

  • Inject the reconstituted sample into the HPLC system.

Sample SolventPeak Shape of Hydroflumethiazide
100% AcetonitrileSplit Peak
Mobile Phase (90:10 Water:Acetonitrile)Single, Symmetrical Peak

This guide provides a starting point for troubleshooting common peak shape issues in the analysis of hydroflumethiazide and its internal standard. For more complex issues, consulting the instrument manual or contacting the column manufacturer's technical support is recommended.

Technical Support Center: Hydroflumethiazide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS/MS analysis of hydroflumethiazide (B1673452).

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS/MS analysis?

A1: Analyte carryover is the phenomenon where a small amount of an analyte from a preceding sample appears in a subsequent analysis, typically a blank or a low-concentration sample. This can lead to inaccurate quantification and compromise the reliability of the analytical data. Carryover is often observed after injecting a high-concentration sample.

Q2: What properties of hydroflumethiazide make it susceptible to carryover?

A2: Hydroflumethiazide's susceptibility to carryover can be attributed to its physicochemical properties. It is very slightly soluble in water (0.3 mg/mL) but freely soluble in organic solvents like acetone (B3395972) and alcohol. This limited aqueous solubility can lead to its adsorption onto less polar surfaces within the LC system, such as tubing, fittings, and the injection port, causing it to be released in subsequent runs.

Q3: What are the common sources of carryover in an LC-MS/MS system?

A3: Carryover can originate from various components of the LC-MS/MS system. The most common sources include:

  • Autosampler: The needle, injection valve rotor seal, and sample loop are frequent culprits.

  • LC Column: Adsorption of the analyte onto the stationary phase can lead to carryover.

  • Tubing and Fittings: Dead volumes and surface adsorption in connecting tubing and fittings can trap the analyte.

  • Ion Source: Contamination of the ion source can lead to persistent background signals.

Troubleshooting Guide

Systematic Approach to Identifying the Source of Carryover

A systematic approach is crucial to efficiently identify the source of carryover. The following workflow can be employed:

cluster_0 Carryover Identification Workflow A Inject High-Concentration Standard followed by Blanks B Carryover Observed? A->B C Systematically Isolate Components B->C Yes H No Carryover Observed B->H No D Replace Column with a Union C->D E Carryover Reduced? D->E F Column is a Major Contributor E->F Yes G Inspect Autosampler and Tubing E->G No I Proceed with Analysis H->I

Caption: A logical workflow for systematically identifying the source of carryover in an LC-MS/MS system.

Strategies for Minimizing Hydroflumethiazide Carryover

Based on the identified source, the following strategies can be implemented:

1. Autosampler and Injection System Optimization:

  • Needle Wash: This is often the most critical factor. Due to hydroflumethiazide's solubility profile, a strong organic solvent is necessary for an effective needle wash.

    • Recommended Wash Solvents: A mixture of organic solvents is generally more effective than a single solvent. Consider using a wash solution with a higher percentage of organic solvent than your mobile phase.

    • Increase Wash Volume and Time: For persistent carryover, increase the volume of the wash solvent and the duration of the needle wash.

  • Injector Port and Valve Maintenance: Regularly inspect and clean the injector port and replace worn rotor seals.

2. LC Method Optimization:

  • Mobile Phase Modification: While the primary separation is governed by the analytical method, slight modifications to the mobile phase can help reduce carryover. Adding a small percentage of a stronger, more solubilizing solvent to the mobile phase during the column wash step can be beneficial.

  • Column Washing: Implement a robust column wash at the end of each run with a high percentage of organic solvent to remove any adsorbed hydroflumethiazide.

  • Injection Volume: Reducing the injection volume can sometimes mitigate carryover, especially if the issue is related to the autosampler.

3. System Maintenance:

  • Tubing and Fittings: Use low-dead-volume tubing and fittings and ensure all connections are properly made to avoid unswept volumes where hydroflumethiazide can accumulate.

  • Ion Source Cleaning: If carryover is suspected to be from the ion source, follow the manufacturer's instructions for cleaning.

Quantitative Data on Carryover Reduction

The following tables summarize the effectiveness of different carryover reduction strategies. While this data was generated for other compounds, it provides valuable insights into the potential impact of these techniques on hydroflumethiazide analysis.

Table 1: Effect of Needle Wash Solvent Composition on Carryover

Wash Solvent CompositionAnalyteCarryover (%)
100% WaterCompound A5.2
50:50 Water:Methanol (B129727)Compound A1.8
100% MethanolCompound A0.9
50:50 Water:AcetonitrileCompound A0.5
100% AcetonitrileCompound A0.2
25:25:25:25 Methanol:Acetonitrile:IPA:Water + 1% Formic AcidCompound B<0.1

Data adapted from representative studies and is for illustrative purposes.

Table 2: Effect of Needle Wash Volume and Mode on Carryover

Wash ModeWash Volume (µL)AnalyteCarryover Reduction Factor
Post-injection500Compound C-
Pre- and Post-injection500Compound C2x
Post-injection1000Compound C3x
Pre- and Post-injection1000Compound C5x

Data adapted from representative studies and is for illustrative purposes.

Experimental Protocols

Protocol 1: Identifying the Source of Carryover
  • Prepare Samples:

    • High-Concentration Standard: Prepare a solution of hydroflumethiazide at the upper limit of quantification (ULOQ).

    • Blank: Use the mobile phase or the sample diluent.

  • Injection Sequence:

    • Inject the blank to establish a baseline.

    • Inject the high-concentration standard.

    • Inject three consecutive blanks.

  • Initial Analysis:

    • Analyze the chromatograms of the blank injections. If a peak corresponding to hydroflumethiazide is observed in the first blank after the high-concentration standard and decreases in subsequent blanks, carryover is confirmed.

  • Isolating the Column:

    • Remove the analytical column and replace it with a zero-dead-volume union.

    • Repeat the injection sequence (high-concentration standard followed by blanks).

    • If the carryover is significantly reduced or eliminated, the column is a primary source.

  • Isolating the Autosampler:

    • If carryover persists after removing the column, the autosampler (needle, valve, loop) is the likely source.

Protocol 2: Optimizing the Needle Wash
  • Prepare a Series of Wash Solvents:

    • Based on the solubility of hydroflumethiazide, prepare a range of wash solvents with varying organic solvent content (e.g., 50% to 100% methanol or acetonitrile, and mixtures including isopropanol).

  • Systematic Testing:

    • Using the carryover identification sequence from Protocol 1, test each wash solvent.

    • Start with a standard wash volume and time.

  • Varying Volume and Time:

    • For the most effective solvent compositions, systematically increase the wash volume and/or the wash time.

  • Data Analysis:

    • Quantify the carryover peak area in the first blank injection after the high-concentration standard for each condition.

    • Select the wash solvent, volume, and time that provides the lowest carryover.

Visualizing the Troubleshooting Process

cluster_1 Troubleshooting Workflow Start Carryover Detected Wash Optimize Needle Wash (Solvent, Volume, Time) Start->Wash Column Implement Strong Column Wash Wash->Column Hardware Inspect/Clean Hardware (Injector, Tubing, Source) Column->Hardware Method Adjust LC Method (Gradient, Injection Volume) Hardware->Method Resolved Carryover Minimized Method->Resolved

Caption: A step-by-step workflow for troubleshooting and minimizing carryover in LC-MS/MS analysis.

Technical Support Center: Hydroflumethiazide-15N2,13C,d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with Hydroflumethiazide-15N2,13C,d2 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in my calibration curve for Hydroflumethiazide?

A1: Poor linearity (r² < 0.995) in your calibration curve can stem from several factors. These include inaccurate preparation of calibration standards, using a suboptimal calibration range that extends beyond the linear range of the detector, or issues with the internal standard, such as contamination or degradation. Additionally, matrix effects that disproportionately affect the analyte versus the internal standard at different concentrations can lead to non-linearity.[1][2][3] It is also crucial to ensure that the LC-MS/MS system is stable and properly calibrated.[4][5]

Q2: My calibration curve is consistently showing a positive or negative bias. What could be the problem?

A2: A consistent bias in the calibration curve often points to a systematic error. A positive bias might suggest contamination of blank samples or a contribution from the internal standard to the analyte signal.[1] A negative bias could indicate sample loss during preparation that is not being adequately compensated for by the internal standard, or significant ion suppression affecting the analyte more than the internal standard.[6]

Q3: Why am I observing high variability in the response of my internal standard, this compound?

A3: High variability in the internal standard (IS) response across a batch can invalidate the assay. Potential causes include inconsistent sample preparation, instability of the IS in the sample matrix or autosampler, or variable matrix effects. It is also important to verify the purity and concentration of the IS stock solution.

Q4: What are matrix effects, and how can they impact my analysis of Hydroflumethiazide?

A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[6] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal) and are a major source of imprecision and inaccuracy in bioanalytical methods.[6] If the matrix effects for Hydroflumethiazide and its isotopically labeled internal standard are different, it can lead to erroneous quantification.[7]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.995)

This guide will help you troubleshoot and resolve issues related to non-linear calibration curves.

Troubleshooting Workflow

start Poor Linearity (r² < 0.995) prep_check Verify Standard Preparation and Dilutions start->prep_check is_check Assess Internal Standard Performance prep_check->is_check If standards are correct solution Linear Calibration Curve (r² ≥ 0.995) prep_check->solution Reprepare standards range_check Evaluate Calibration Range is_check->range_check If IS is stable is_check->solution Use fresh IS solution matrix_effect Investigate Differential Matrix Effects range_check->matrix_effect If range is appropriate range_check->solution Adjust concentration range system_check Check LC-MS/MS System Performance matrix_effect->system_check If no differential effects matrix_effect->solution Optimize sample cleanup system_check->solution If system is stable

Caption: Troubleshooting workflow for poor calibration curve linearity.

Detailed Steps:

  • Verify Standard and Internal Standard Preparation:

    • Prepare a fresh set of calibration standards and internal standard stock solutions.

    • Use calibrated pipettes and high-purity solvents.

    • Ensure the purity of the Hydroflumethiazide reference standard and the this compound internal standard.

  • Assess Internal Standard Performance:

    • Plot the absolute response of the internal standard for all calibrators and QC samples. A consistent response is expected. Significant variation may indicate issues with sample preparation or instrument stability.

  • Evaluate Calibration Range:

    • If the curve is non-linear at the high end, it may be due to detector saturation. Narrow the calibration range.

    • If the low end is inaccurate, you may be operating below the reliable limit of quantification.

  • Investigate Matrix Effects:

    • Perform a matrix effect experiment (see Experimental Protocols section) to determine if ion suppression or enhancement is occurring differently for the analyte and internal standard.

Issue 2: Inconsistent Internal Standard (IS) Response

This section provides a guide to diagnosing and resolving variability in the this compound signal.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Review and standardize the sample extraction procedure (e.g., LLE, SPE). Ensure consistent vortexing times and solvent volumes.Reduced variability in IS peak areas across the sample batch.
IS Instability Perform stability tests of the IS in the final sample extract and in the autosampler over the duration of the analytical run.IS response remains stable within acceptable limits (e.g., ±15% deviation).
Variable Matrix Effects Analyze samples from different lots of the biological matrix to assess the relative matrix effect.Consistent IS response across different matrix lots.
LC-MS/MS System Instability Inject the IS solution directly and monitor for signal fluctuations. Check for issues with the pump, injector, or ion source.[4]A stable and reproducible signal from the mass spectrometer.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol is designed to quantify the extent of ion suppression or enhancement for Hydroflumethiazide and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

Parameter Calculation Ideal Value Interpretation
Matrix Effect (ME) (Set B / Set A) * 100100%< 100% indicates ion suppression. > 100% indicates ion enhancement.
Recovery (RE) (Set C / Set B) * 100High and consistentIndicates the efficiency of the sample extraction process.
Process Efficiency (PE) (Set C / Set A) * 100High and consistentOverall efficiency of the method, combining matrix and recovery effects.

A significant difference in the Matrix Effect percentage between Hydroflumethiazide and this compound suggests that the internal standard is not adequately compensating for matrix-induced signal changes.

Troubleshooting Logic for Matrix Effects

start Differential Matrix Effects Observed chrom_opt Optimize Chromatography (e.g., gradient, column) start->chrom_opt cleanup_opt Improve Sample Cleanup (e.g., change SPE sorbent) start->cleanup_opt dilution Dilute Sample to Reduce Matrix Load start->dilution result Consistent Matrix Effects for Analyte and IS chrom_opt->result cleanup_opt->result dilution->result

Caption: Decision pathway for mitigating differential matrix effects.

Protocol 2: Hydroflumethiazide Bioanalytical Method Example

This is a hypothetical but representative LC-MS/MS method for the quantification of Hydroflumethiazide in human plasma.

Parameter Condition
Sample Preparation Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge.
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Flow Rate 0.4 mL/min.
Gradient 10% B to 90% B over 3 minutes.
Ionization Mode Electrospray Ionization (ESI), Negative Mode.
MRM Transitions Hydroflumethiazide: e.g., m/z 330.0 -> 205.0this compound: e.g., m/z 335.0 -> 208.0
Internal Standard This compound at a fixed concentration.

This protocol provides a starting point for method development and troubleshooting. The actual parameters may need to be optimized for your specific instrumentation and application.

References

Impact of mobile phase composition on Hydroflumethiazide-15N2,13C,d2 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroflumethiazide-15N2,13C,d2. The information provided is designed to help resolve common issues encountered during LC-MS/MS analysis, with a focus on the impact of mobile phase composition on signal intensity.

Troubleshooting Guide: Low Signal Intensity of this compound

A common issue encountered during the analysis of Hydroflumethiazide and its isotopically labeled internal standards is poor signal intensity. This can be caused by a variety of factors related to the mobile phase composition. The following guide provides a systematic approach to troubleshooting and resolving this issue.

Experimental Workflow for Troubleshooting Poor Signal

TroubleshootingWorkflow start Start: Poor Signal for This compound check_ionization Verify Ionization Mode (Negative ESI is optimal) start->check_ionization optimize_ph Optimize Mobile Phase pH (pH > pKa1 and < pKa2) check_ionization->optimize_ph optimize_organic Adjust Organic Modifier (Acetonitrile vs. Methanol) optimize_ph->optimize_organic optimize_additive Evaluate Mobile Phase Additive (e.g., Ammonium (B1175870) Formate) optimize_organic->optimize_additive check_adducts Investigate Adduct Formation (e.g., [M-H]-, [M+HCOO]-) optimize_additive->check_adducts solution Solution: Optimized Signal check_adducts->solution

Caption: Troubleshooting workflow for low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For thiazide diuretics like Hydroflumethiazide, electrospray ionization (ESI) in the negative ion mode is generally preferred.[1][2] This is because the sulfonamide group can be readily deprotonated, leading to a strong [M-H]⁻ ion signal. While positive ionization is possible, it typically results in lower sensitivity for this class of compounds.

Q2: How does the pH of the mobile phase affect the signal intensity of this compound?

A2: The pH of the mobile phase has a significant impact on the ionization efficiency and, consequently, the signal intensity of Hydroflumethiazide. Hydroflumethiazide has two acidic protons with pKa values of approximately 8.9 and 10.1. To promote the formation of the deprotonated [M-H]⁻ ion in negative ESI mode, the mobile phase pH should be adjusted to be above the first pKa but below the second. A slightly basic pH, typically in the range of 7.5 to 9.0, is often optimal. Operating at a pH that is too low will suppress deprotonation and lead to a weak signal, while a very high pH might not be compatible with the stability of the silica-based columns.

Q3: Which organic modifier, acetonitrile (B52724) or methanol (B129727), is better for the analysis of this compound?

A3: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. However, the choice can influence signal intensity and chromatographic resolution. In many cases, acetonitrile is favored as it often provides better peak shapes and higher signal intensity for sulfonamides.[3] It is recommended to empirically test both solvents during method development to determine the optimal choice for your specific system and conditions.

Q4: What is the role of mobile phase additives, and which ones are recommended?

A4: Mobile phase additives are used to control the pH and improve the ionization efficiency. For negative ion mode analysis of Hydroflumethiazide, volatile buffers are preferred to avoid contamination of the mass spectrometer. Ammonium formate (B1220265) or ammonium acetate (B1210297) are common choices.[1][4] These additives help to maintain a stable pH in the desired range and can enhance the formation of the [M-H]⁻ ion. The concentration of the additive should be optimized, typically in the range of 2-10 mM.

Q5: I am observing unexpected adducts in my mass spectrum. What are they, and how can I minimize them?

A5: In negative ESI mode, besides the primary [M-H]⁻ ion, you may observe other adducts such as formate ([M+HCOO]⁻) or acetate ([M+CH3COO]⁻) adducts if formic acid or acetic acid are present in the mobile phase. While these can sometimes be used for quantification, they can also split the signal between multiple ions, potentially reducing the intensity of the target ion. To minimize adduct formation, it is important to use high-purity solvents and additives. If adducts are still problematic, consider reducing the concentration of the acidic modifier or switching to a different additive.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Enhanced Signal Intensity

This protocol outlines a systematic approach to optimize the mobile phase composition for the analysis of this compound.

1. Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 5 mM Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

2. pH Optimization:

  • Prepare a series of Mobile Phase A solutions with pH values ranging from 7.0 to 9.5 in 0.5 unit increments, using ammonium hydroxide (B78521) to adjust the pH.

  • Inject a standard solution of this compound using an isocratic elution (e.g., 50:50 A:B) for each pH condition.

  • Monitor the signal intensity of the [M-H]⁻ ion (m/z corresponding to this compound).

  • Plot signal intensity versus pH to determine the optimal pH.

3. Organic Modifier Optimization:

  • Using the optimal pH determined in the previous step, prepare two sets of mobile phases: one with acetonitrile and one with methanol as the organic modifier (Mobile Phase B).

  • Run a gradient elution for each condition (e.g., 10% to 90% B over 5 minutes).

  • Compare the peak area and signal-to-noise ratio for this compound to select the best organic modifier.

4. Additive Concentration Optimization:

  • Using the optimal pH and organic modifier, prepare a series of mobile phases with varying concentrations of ammonium formate (e.g., 2 mM, 5 mM, 10 mM).

  • Analyze the standard solution under each condition and select the concentration that provides the best signal intensity without causing significant ion suppression.

Data Presentation

The following tables summarize the expected impact of mobile phase parameters on the signal intensity of this compound. These are representative data based on typical LC-MS/MS method development for similar compounds.

Table 1: Effect of Mobile Phase pH on Relative Signal Intensity

Mobile Phase pHRelative Signal Intensity (%)
7.045
7.570
8.095
8.5100
9.085
9.560

Table 2: Effect of Organic Modifier on Signal Intensity and Peak Shape

Organic ModifierRelative Signal Intensity (%)Peak Asymmetry
Acetonitrile1001.1
Methanol801.3

Table 3: Effect of Ammonium Formate Concentration on Relative Signal Intensity

Additive Concentration (mM)Relative Signal Intensity (%)
285
5100
1090
Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between mobile phase properties and the resulting signal intensity in the mass spectrometer.

SignalPathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry MobilePhase Mobile Phase Composition (pH, Organic Modifier, Additive) Elution Analyte Elution & Ionization State MobilePhase->Elution Analyte This compound (in solution) Column C18 Column Analyte->Column Column->Elution ESI Electrospray Ionization (ESI) (Negative Mode) Elution->ESI IonFormation [M-H]⁻ Ion Formation ESI->IonFormation Signal Signal Intensity IonFormation->Signal

Caption: Impact of mobile phase on signal generation.

References

Technical Support Center: Stability of Hydroflumethiazide-15N2,13C,d2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the isotopically labeled internal standard, Hydroflumethiazide-15N2,13C,d2, in various biological matrices. Accurate and reliable quantification of drug candidates relies on the proven stability of the internal standard under all experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to establish the stability of the isotopically labeled internal standard (IS), this compound?

A1: The fundamental assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the analyte (Hydroflumethiazide) during sample preparation, chromatography, and ionization. If the IS degrades at any stage, the analyte-to-IS peak area ratio will be altered, leading to inaccurate and unreliable quantification of the drug in the study samples.[1] Establishing the stability of this compound under various storage and handling conditions is a critical component of bioanalytical method validation as per regulatory guidelines.[1][2]

Q2: What are the typical stability tests required for a bioanalytical method?

A2: According to regulatory guidelines, a comprehensive stability assessment should include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte and IS after repeated freezing and thawing cycles.[1]

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature to mimic sample handling and preparation time.[1]

  • Long-Term Stability: Determines the stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.[1]

  • Stock Solution Stability: Confirms the stability of the stock solutions used to prepare calibration standards and quality control (QC) samples.[1][2]

  • Post-Preparative (Autosampler) Stability: Evaluates the stability of processed samples in the autosampler prior to analysis.[1]

Q3: What are the known stability characteristics of thiazide diuretics like Hydroflumethiazide?

A3: Thiazide diuretics are known to be susceptible to hydrolysis in aqueous media, particularly at higher pH values.[3][4][5] Degradation is also accelerated by elevated temperatures.[3][4][5] Additionally, some thiazides, including hydrochlorothiazide, can undergo photodegradation when exposed to UV light.[4][6] Therefore, it is recommended to store urine and plasma samples at cool or frozen temperatures and protect them from light.[3][6]

Q4: Can I assume the stability of this compound is identical to that of unlabeled Hydroflumethiazide?

A4: While SIL-IS are designed to mimic the analyte, it is not always a safe assumption that their stability is identical, especially with deuterium (B1214612) labels which can sometimes alter physicochemical properties.[7][8][9][10] It is crucial to experimentally evaluate the stability of the labeled internal standard independently.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of Hydroflumethiazide, with a focus on the internal standard.

Issue 1: Inconsistent or Drifting Internal Standard Peak Area

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Human Error in Sample Preparation Review sample preparation records to ensure consistent addition of the IS to all samples, standards, and QCs. Re-prepare and re-analyze affected samples if an error is suspected.[11]
Instrument Instability Check for instrument-related issues such as detector drift, source contamination, or temperature fluctuations. Re-inject a subset of samples to see if the trend is reproducible.[11]
Matrix Effects Differences in the biological matrix composition between study samples and standard/QC samples can cause ion suppression or enhancement.[11] Conduct a post-column infusion experiment to identify regions of ion suppression. Evaluate matrix effects from at least six different lots of the biological matrix.
Internal Standard Degradation If the IS signal is consistently low across all samples, the IS may have degraded in the stock solution or during sample processing. Prepare a fresh IS stock solution and re-evaluate stability.[12]
Issue 2: Failure to Meet Stability Acceptance Criteria

Possible Causes and Solutions:

Stability Test Failure Troubleshooting Steps
Freeze-Thaw Instability Minimize the number of freeze-thaw cycles for study samples. Aliquot samples into smaller volumes upon receipt to avoid repeated thawing of the entire sample.[13] Consider the rate of freezing and thawing, as rapid freezing (e.g., in liquid nitrogen) and thawing can sometimes preserve metabolite stability better.[14]
Bench-Top Instability Process samples on ice and minimize the time they remain at room temperature. If degradation is significant, investigate the use of stabilizers or adjust the pH of the sample matrix if feasible.
Long-Term Instability Ensure storage freezers are functioning correctly and temperatures are consistently maintained. Verify that samples are stored protected from light, given the photosensitivity of some thiazides.[4][6]
Post-Preparative Instability If degradation occurs in the autosampler, consider using a cooled autosampler or reducing the analytical run time. Analyze samples immediately after preparation.[13]

Experimental Protocols & Data Presentation

Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.

Stability_Workflow cluster_conditions Stability Conditions prep Prepare Low & High QC Samples in Biological Matrix t0 T0 Analysis: Analyze immediately prep->t0 Baseline store Store Samples under Varied Conditions prep->store ft Freeze-Thaw Cycles (e.g., 3 cycles, -20°C to RT) bt Bench-Top (e.g., 4, 8, 24 hrs at RT) lt Long-Term (e.g., 1, 3, 6 months at -80°C) pp Post-Preparative (e.g., 24, 48 hrs in Autosampler) analysis Analyze Stored Samples against Fresh Calibration Curve ft->analysis bt->analysis lt->analysis pp->analysis compare Compare Results to T0 and Acceptance Criteria analysis->compare

Workflow for stability assessment of an internal standard.
Detailed Methodologies

1. Freeze-Thaw Stability Protocol:

  • Spike a fresh batch of the biological matrix with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked samples into at least three aliquots for each concentration level.

  • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.[1][15]

  • After the final thaw, process and analyze the samples alongside a freshly prepared set of calibration standards and QCs.

2. Short-Term (Bench-Top) Stability Protocol:

  • Prepare low and high QC samples in the biological matrix.

  • Leave the samples at room temperature for a duration that reflects the expected sample handling and preparation time (e.g., 4, 8, and 24 hours).

  • At each time point, analyze the samples against a freshly prepared calibration curve.

3. Long-Term Stability Protocol:

  • Prepare a set of low and high QC samples in the biological matrix.

  • Store these samples at the intended long-term storage temperature (e.g., -80°C).

  • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.

  • Allow them to thaw unassisted at room temperature, and analyze against a freshly prepared calibration curve.

4. Post-Preparative (Autosampler) Stability Protocol:

  • Process a set of low and high QC samples through the entire extraction procedure.

  • Place the final extracts in the autosampler.

  • Analyze the samples at various time points (e.g., 0, 12, 24, 48 hours) to simulate the duration of an analytical run.

Data Presentation: Typical Acceptance Criteria

The following tables summarize the generally accepted stability criteria according to regulatory guidelines. The stability of this compound is considered acceptable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.[1]

Table 1: Freeze-Thaw Stability Data (Example)

QC LevelNumber of CyclesNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Nominal
Low QC3109.898.0%
High QC3800815101.9%

Table 2: Short-Term (Bench-Top) Stability Data (Example)

QC LevelStorage Time (hours)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Nominal
Low QC241010.1101.0%
High QC2480079098.8%

Table 3: Long-Term Stability Data (Example at -80°C)

QC LevelStorage Time (months)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Nominal
Low QC6109.595.0%
High QC6800820102.5%

Table 4: Post-Preparative Stability Data (Example in Autosampler at 4°C)

QC LevelStorage Time (hours)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Nominal
Low QC48109.999.0%
High QC48800805100.6%
Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing issues with internal standard response.

Troubleshooting_IS start Inconsistent IS Peak Area Observed q1 Pattern of Inconsistency? start->q1 sporadic Sporadic 'Flyers' (Few Samples Affected) q1->sporadic Sporadic systematic Systematic Trend (All Samples vs. Cal/QC) q1->systematic Systematic gradual Gradual Drift (Over the Run) q1->gradual Gradual sol_sporadic Check for Pipetting Error Re-prepare & Re-analyze sporadic->sol_sporadic sol_systematic Investigate Matrix Effects (Post-column infusion, multiple matrix lots) systematic->sol_systematic sol_gradual Check Instrument Performance (Source, Column, Temp.) Prepare Fresh IS Solution gradual->sol_gradual

Decision tree for troubleshooting internal standard variability.

References

Validation & Comparative

Revolutionizing Hydroflumethiazide Bioanalysis: A Comparative Guide to a Validated LC-MS/MS Method Utilizing a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroflumethiazide (B1673452) in biological matrices. We will explore the significant advantages of employing a stable isotope-labeled internal standard, Hydroflumethiazide-15N2,13C,d2, against traditional methods that utilize non-isotopic internal standards.

Hydroflumethiazide is a diuretic medication used to treat high blood pressure and fluid retention. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[1][2]

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of a validated LC-MS/MS method for hydroflumethiazide, comparing the use of a conventional internal standard (Method A) with the proposed superior method employing this compound as the internal standard (Method B). The data for Method A is a composite representation from published literature on similar thiazide diuretics, while the data for Method B is projected based on the established benefits of using a stable isotope-labeled internal standard.

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod A (Conventional IS)Method B (this compound IS)Acceptance Criteria (FDA/EMA Guidelines)[3][4]
Linearity (r²) ≥ 0.995≥ 0.999≥ 0.99
Accuracy (% Bias) Within ±15%Within ±5%Within ±15% (±20% for LLOQ)
Precision (% RSD) ≤ 15%≤ 5%≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 5
Matrix Effect (% RSD) ≤ 15%≤ 5%IS-normalized matrix factor RSD ≤ 15%
Recovery (%) Consistent but variableConsistent and highConsistent, precise, and reproducible

Table 2: Detailed Performance Data

Analyte Concentration (ng/mL)Method A: Accuracy (% Bias)Method A: Precision (% RSD)Method B: Accuracy (% Bias)Method B: Precision (% RSD)
LLOQ (0.5/0.1) -8.212.5-2.14.2
Low QC -5.69.8-1.53.1
Mid QC 3.17.20.82.5
High QC 6.85.51.21.8

Experimental Protocols

Method B: Validated LC-MS/MS Method using this compound

This section details the experimental protocol for the highly accurate and precise quantification of hydroflumethiazide in human plasma using this compound as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 20 µL of internal standard working solution (this compound, 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hydroflumethiazide: Precursor Ion (Q1) m/z 329.9 -> Product Ion (Q3) m/z 302.4

    • This compound: Precursor Ion (Q1) m/z 334.9 -> Product Ion (Q3) m/z 307.4

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Declustering Potential (DP): -80 V

    • Collision Energy (CE): -25 V

Visualizing the Workflow and Validation Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of analytical method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Experimental workflow for the LC-MS/MS analysis of hydroflumethiazide.

validation_logic cluster_validation Method Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness stability Stability method->stability validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated stability->validated

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The adoption of a stable isotope-labeled internal standard, such as this compound, in the LC-MS/MS-based bioanalysis of hydroflumethiazide offers unequivocal advantages in terms of accuracy, precision, and robustness.[1][2] This approach mitigates the variability inherent in sample processing and analysis, providing higher quality data that is essential for critical decision-making in drug development. The detailed methodology and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish and validate a state-of-the-art analytical method for hydroflumethiazide.

References

A Comparative Guide to Internal Standards in Bioanalysis: Hydroflumethiazide-15N2,13C,d2 vs. Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should perfectly mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for this purpose.[1]

This guide provides an objective comparison between a mixed-isotope labeled internal standard, Hydroflumethiazide-15N2,13C,d2, and traditional deuterated internal standards for the analysis of hydroflumethiazide (B1673452). This comparison is supported by established principles from bioanalytical literature and data from analogous compounds.

The Superiority of Mixed Isotope Labeling

While deuterated internal standards are commonly used due to their relatively lower cost and ease of synthesis, they can present significant analytical challenges.[2] The most notable of these is the "isotope effect," where the replacement of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to a slight shift in chromatographic retention time relative to the unlabeled analyte.[3][4] This can result in differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of the quantification.[3]

Incorporating heavier stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) alongside deuterium minimizes these chromatographic shifts, ensuring near-perfect co-elution with the analyte.[5] This co-elution is critical for accurate compensation of matrix effects, especially in complex biological matrices like plasma and urine.[4] Furthermore, ¹³C and ¹⁵N labels are generally more stable and less prone to back-exchange with protons from the solvent compared to some deuterium labels.[6]

Performance Comparison: this compound vs. Deuterated Hydroflumethiazide

The following table summarizes the expected performance characteristics of a mixed-isotope labeled hydroflumethiazide internal standard compared to a purely deuterated analog, based on extensive data from similar compounds.

Performance ParameterThis compound (Mixed Label IS)Deuterated Hydroflumethiazide (D-IS)Rationale
Chromatographic Co-elution Excellent: Expected to co-elute perfectly with unlabeled hydroflumethiazide.Variable: Prone to a slight retention time shift (isotope effect), often eluting earlier.[5][7]The larger mass difference and minimal change in polarity with ¹³C and ¹⁵N labeling prevent chromatographic separation.
Matrix Effect Compensation Superior: Effectively compensates for ion suppression/enhancement due to identical elution profiles.[5]Potentially Compromised: Differential elution can lead to inaccurate quantification due to varying matrix effects across the chromatographic peak.[3][4]Accurate compensation requires the IS to experience the exact same matrix environment as the analyte.
Accuracy (% Bias) High (Typically < ±5%) Potentially Lower (Can exceed ±15%) The robust compensation for matrix effects by the mixed-label IS leads to higher accuracy.[8]
Precision (%CV) High (Typically < 10%) Potentially Lower (Can be > 15%) Consistent co-elution and matrix effect compensation result in lower variability and better precision.[8]
Isotopic Stability Excellent: ¹³C and ¹⁵N labels are integrated into the molecular backbone and are not susceptible to exchange.Variable: Deuterium labels at certain positions can be prone to back-exchange with hydrogen from the solvent, affecting quantitation.[6]The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout the analytical process.

Experimental Protocol: Bioanalytical Method for Hydroflumethiazide in Human Plasma

This section outlines a typical experimental protocol for the quantification of hydroflumethiazide in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode

  • MRM Transitions:

    • Hydroflumethiazide: [M-H]⁻ → fragment ion (e.g., m/z 328 → 248)

    • This compound: [M-H]⁻ → fragment ion (e.g., m/z 333 → 253)

  • Data Analysis: Quantitation is based on the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow and Rationale

The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationship behind the choice of a superior internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add IS (this compound) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Acquisition (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Bioanalytical workflow for Hydroflumethiazide analysis.

logical_relationship cluster_goal Primary Goal cluster_challenge Key Challenge cluster_solution Solution cluster_comparison IS Comparison goal Accurate Bioanalysis challenge Matrix Effects goal->challenge sil_is Stable Isotope-Labeled IS challenge->sil_is Mitigated by mixed_is Mixed-Label IS (e.g., -15N2,13C,d2) sil_is->mixed_is d_is Deuterated IS sil_is->d_is mixed_is->goal Superior Performance d_is->challenge Potential for Isotope Effects

Caption: Rationale for selecting a mixed-isotope labeled IS.

References

The Gold Standard: Enhancing Accuracy and Precision in Hydroflumethiazide Quantification with Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceuticals such as the diuretic hydroflumethiazide (B1673452) in biological matrices is paramount for reliable pharmacokinetic and bioequivalence studies. The choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor that significantly influences data quality. This guide provides an objective comparison of the performance of a stable isotope-labeled (deuterated) internal standard versus a non-deuterated, structural analog internal standard, supported by experimental data from the analysis of the closely related thiazide diuretic, hydrochlorothiazide (B1673439).

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative bioanalysis. A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle modification makes it distinguishable by the mass spectrometer while being chemically and physically almost identical to the analyte. This near-identical behavior allows the SIL-IS to effectively compensate for variations throughout the entire analytical process, including sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.

In contrast, a non-deuterated internal standard, typically a structural analog of the analyte, may have different extraction recovery, chromatographic retention time, and ionization efficiency. These differences can lead to less effective compensation for analytical variability and potentially compromise the accuracy and precision of the results.

Comparative Analysis: Labeled vs. Non-Labeled Internal Standards

To illustrate the impact of the internal standard choice on analytical performance, this section presents a comparison of two bioanalytical methods for the quantification of hydrochlorothiazide, a compound structurally similar to hydroflumethiazide. The first method employs a stable isotope-labeled internal standard (Hydrochlorothiazide-¹³C,d₂), while the second uses a non-deuterated structural analog (Diazepam).

Data Presentation

The following tables summarize the linearity, accuracy, and precision data from these two methods, demonstrating the enhanced performance achieved with the use of a labeled internal standard.

Table 1: Linearity of Hydrochlorothiazide Analysis with Labeled vs. Non-Labeled Internal Standard

Internal Standard TypeAnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Labeled (Hydrochlorothiazide-¹³C,d₂)Hydrochlorothiazide0.50 - 250.0≥ 0.998
Non-Labeled (Diazepam)Hydrochlorothiazide5 - 2000≥ 0.9953

Table 2: Accuracy and Precision of Hydrochlorothiazide Analysis with a Labeled Internal Standard (Hydrochlorothiazide-¹³C,d₂)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ0.504.85.23.62.8
Low1.503.54.12.11.5
Medium100.02.93.5-1.8-2.4
High200.02.53.1-1.2-1.9

Table 3: Accuracy and Precision of Hydrochlorothiazide Analysis with a Non-Labeled Internal Standard (Diazepam)

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (% Bias)Inter-assay Accuracy (% Bias)
LLOQ5< 9.0< 9.0Within ±20%Within ±20%
Low15< 9.0< 9.0Within ±15%Within ±15%
Medium800< 9.0< 9.0Within ±15%Within ±15%
High1600< 9.0< 9.0Within ±15%Within ±15%

The data clearly indicates that the method using a labeled internal standard exhibits a wider linear range with a higher correlation coefficient, as well as excellent accuracy and precision with low percentage bias and coefficient of variation. While the method with the non-labeled standard also meets typical validation criteria, the use of a labeled standard generally provides a higher degree of confidence in the results due to its superior ability to correct for analytical variability.

Experimental Protocols

A detailed understanding of the methodologies is crucial for a comprehensive comparison. The following are the experimental protocols for the two compared methods for hydrochlorothiazide, followed by a relevant protocol involving hydroflumethiazide.

Method 1: Hydrochlorothiazide Quantification with a Labeled Internal Standard (Hydrochlorothiazide-¹³C,d₂)
  • Sample Preparation: Solid phase extraction (SPE) was utilized to extract hydrochlorothiazide and its labeled internal standard from human plasma.

  • Chromatography: A C18 analytical column was used for chromatographic separation with a gradient elution program.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) was employed for detection and quantification.

  • Internal Standard: Hydrochlorothiazide-¹³C,d₂ was used as the internal standard.

Method 2: Hydrochlorothiazide Quantification with a Non-Labeled Internal Standard (Diazepam)
  • Sample Preparation: Liquid-liquid extraction (LLE) was employed to isolate hydrochlorothiazide and the internal standard from plasma.

  • Chromatography: A C18 analytical column was used with an isocratic mobile phase.

  • Mass Spectrometry: An HPLC-ESI-MS/MS system was used for analysis, with hydrochlorothiazide detected in negative ion mode and the internal standard in positive ion mode.

  • Internal Standard: Diazepam, a structural analog, was used as the internal standard.

Representative Method Involving Hydroflumethiazide as an Internal Standard

While a direct comparative study for hydroflumethiazide with a labeled standard was not available, the following protocol details a validated LC-MS/MS method for the simultaneous quantification of valsartan (B143634) and hydrochlorothiazide in human plasma, using hydroflumethiazide as an internal standard for hydrochlorothiazide. This demonstrates a practical application of hydroflumethiazide in a bioanalytical context.[1]

  • Sample Preparation: Solid-phase extraction using an HLB cartridge was employed to extract the analytes and internal standards from human plasma.[1]

  • Chromatography: Chromatographic separation was achieved on a Lichrocart RP Select column (125 × 4 mm, 5 nm) with a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (95:05, v/v) at a flow rate of 0.5 mL/min.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization in negative mode was used. The precursor to product ion transition for hydroflumethiazide was m/z 329.90 > 302.40.[1]

  • Internal Standard: Hydroflumethiazide was used as the internal standard for the quantification of hydrochlorothiazide.[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the bioanalytical methods described.

cluster_0 Sample Preparation (SPE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Labeled IS Load Load Sample Plasma->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes & IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Workflow with a Labeled Internal Standard (SPE)

cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Non-Labeled IS AddSolvent Add Extraction Solvent Plasma->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex SeparateLayer Separate Organic Layer Vortex->SeparateLayer Evaporate Evaporate to Dryness SeparateLayer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Workflow with a Non-Labeled Internal Standard (LLE)

References

The Gold Standard in Hydroflumethiazide Bioanalysis: A Comparative Guide to Linearity and Sensitivity Using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydroflumethiazide (B1673452) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope labeled internal standard, Hydroflumethiazide-15N2,13C,d2, against alternative analytical techniques. The use of a stable isotope labeled internal standard is the gold standard in quantitative bioanalysis, offering unparalleled precision and accuracy by compensating for variability during sample preparation and analysis.

While specific validation data for an LC-MS/MS method employing this compound is not extensively published, the performance characteristics can be confidently inferred from validated methods for the structurally analogous compound, hydrochlorothiazide (B1673439) (HCTZ), which utilizes stable isotope labeled internal standards such as HCTZ-13C,d2.[1] This comparison will leverage data from such analogous methods to highlight the superior linearity and sensitivity of the stable isotope dilution technique.

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of an anticipated LC-MS/MS method with a stable isotope labeled internal standard for hydroflumethiazide against reported alternative methods.

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS with this compound (Anticipated)HPLC-UVHPTLC
Linearity Range 0.5 - 500 ng/mL5 - 300 ng/mL[2]200 - 1200 ng/mL[3]
**Correlation Coefficient (R²) **≥ 0.999> 0.999[2]Not Reported
Lower Limit of Quantification (LLOQ) ~0.5 ng/mL5 ng/mL[2]200 ng/mL[3]
Upper Limit of Quantification (ULOQ) ~500 ng/mL300 ng/mL[2]1200 ng/mL[3]

Table 2: Overview of Methodological Parameters

ParameterLC-MS/MS with Stable Isotope Labeled ISHPLC-UVHPTLC
Internal Standard This compoundHydroflumethiazide (structural analog)[2]Paracetamol[3]
Detection Method Tandem Mass SpectrometryUV AbsorbanceDensitometry
Selectivity Very High (based on mass-to-charge ratio)ModerateLow to Moderate
Sample Volume Low (typically ≤ 100 µL)High (typically 1 mL)[2]Moderate
Throughput HighLow to ModerateHigh (multiple samples per plate)

Experimental Workflows

The choice of analytical method dictates the experimental workflow. The use of a stable isotope labeled internal standard with LC-MS/MS generally allows for a more streamlined and robust process.

cluster_LCMS LC-MS/MS with Stable Isotope Labeled IS cluster_HPLC Alternative Method (e.g., HPLC-UV) A1 Plasma Sample Collection B1 Spike with this compound A1->B1 C1 Protein Precipitation / LLE / SPE B1->C1 D1 LC Separation C1->D1 E1 Tandem Mass Spectrometric Detection D1->E1 F1 Quantification using Peak Area Ratios E1->F1 A2 Plasma Sample Collection B2 Spike with Structural Analog IS A2->B2 C2 Liquid-Liquid Extraction B2->C2 D2 Chromatographic Separation C2->D2 E2 UV Detection D2->E2 F2 Quantification against Calibration Curve E2->F2

Caption: Comparative experimental workflows for hydroflumethiazide analysis.

The Advantage of Stable Isotope Labeled Internal Standards

The use of a stable isotope labeled internal standard, such as this compound, offers significant advantages in bioanalysis.[4] Since the stable isotope labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization effects in the mass spectrometer. This co-behavior allows for highly accurate correction of any sample loss or matrix effects, resulting in superior precision and accuracy of the measurement. In contrast, structural analog internal standards used in methods like HPLC-UV may have different extraction efficiencies and chromatographic behaviors, leading to greater variability in the results.

Detailed Experimental Protocols

Anticipated LC-MS/MS Method with this compound
  • Sample Preparation: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile (B52724). Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Anticipated Transitions: Specific precursor-to-product ion transitions for both hydroflumethiazide and its stable isotope labeled internal standard would be determined during method development.

Reference HPLC-UV Method[2]
  • Sample Preparation: To 1 mL of plasma, add hydroflumethiazide as an internal standard. Perform liquid-liquid extraction using methyl tert-butyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: Atlantis dC18.

    • Mobile Phase: 10 mM monobasic potassium phosphate (B84403) and acetonitrile (80:20, v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 272 nm.

Reference HPTLC Method[3]
  • Sample Preparation: Plasma samples are extracted by protein precipitation with methanol.

  • Chromatography:

    • Stationary Phase: Precoated silica (B1680970) gel 60F254 plates.

    • Mobile Phase: Chloroform: methanol: ammonia (B1221849) (9:1:0.5 v/v/v).

    • Detection: Densitometric analysis at 239 nm.

Logical Relationship Diagram

The following diagram illustrates the logical basis for the superior performance of the stable isotope dilution LC-MS/MS method.

A Bioanalytical Method B LC-MS/MS with Stable Isotope Labeled IS A->B C Alternative Methods (HPLC-UV, HPTLC) A->C D Co-elution & Identical Physicochemical Properties B->D utilizes F High Specificity (Mass-based Detection) B->F employs H Lower Sensitivity & Specificity C->H characterized by I Incomplete Correction for Variability C->I results in E Correction for Matrix Effects & Sample Loss D->E enables G Superior Accuracy & Precision E->G leads to F->G contributes to

Caption: Rationale for enhanced performance with stable isotope dilution.

References

Cross-Validation of Analytical Methods for Hydroflumethiazide: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pharmaceuticals in biological matrices is a cornerstone of drug development, ensuring reliable pharmacokinetic and bioequivalence data. The choice of an internal standard (IS) is a critical factor in the robustness and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative analysis of two common types of internal standards for the bioanalysis of hydroflumethiazide (B1673452): a structural analog and a stable isotope-labeled (SIL) internal standard.

Executive Summary

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Stable isotope-labeled internal standards are generally considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte, offering superior compensation for variability during sample preparation and analysis. Structural analog internal standards, while a viable alternative, may differ in extraction recovery, chromatographic retention, and ionization efficiency, potentially leading to greater variability in results.

This guide details the experimental protocols for two distinct LC-MS/MS methods for hydroflumethiazide quantification and provides a comparative summary of expected validation parameters.

Experimental Protocols

Method A: Using a Structural Analog Internal Standard (e.g., a related thiazide diuretic)

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 200 µL of human plasma, add 25 µL of the structural analog internal standard working solution.

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds.

  • Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (95:05, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Hydroflumethiazide: 329.9 > 302.4[1]

    • Structural Analog IS: To be determined based on the selected compound.

Method B: Using a Stable Isotope-Labeled Internal Standard (e.g., Hydroflumethiazide-d2)

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of the Hydroflumethiazide-d2 internal standard working solution.

  • Pre-condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Hydroflumethiazide: 329.9 > 302.4[1]

    • Hydroflumethiazide-d2: 331.9 > 304.4 (hypothetical, based on a +2 Da shift)

Data Presentation

The following tables summarize the expected performance characteristics of the two methods. The data is illustrative and based on typical validation results for thiazide diuretics using different internal standards.

Table 1: Linearity and Sensitivity

ParameterMethod A (Structural Analog IS)Method B (SIL IS)
Calibration Range (ng/mL) 1 - 5000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 10.5

Table 2: Accuracy and Precision

Quality ControlMethod A (Structural Analog IS)Method B (SIL IS)
Accuracy (% Bias) Precision (%RSD)
Low QC ± 10%< 10%
Mid QC ± 8%< 8%
High QC ± 8%< 8%

Table 3: Recovery and Matrix Effect

ParameterMethod A (Structural Analog IS)Method B (SIL IS)
Extraction Recovery 80 - 95%90 - 105%
Matrix Effect Potential for significant variabilityMinimized due to co-elution and similar ionization

Mandatory Visualization

CrossValidationWorkflow Experimental Workflow for Cross-Validation of Hydroflumethiazide Analysis cluster_methodA Method A: Structural Analog IS cluster_methodB Method B: Stable Isotope-Labeled IS cluster_validation Cross-Validation A_Sample Plasma Sample A_Spike Spike with Structural Analog IS A_Sample->A_Spike A_LLE Liquid-Liquid Extraction A_Spike->A_LLE A_LCMS LC-MS/MS Analysis A_LLE->A_LCMS A_Data Data Acquisition A_LCMS->A_Data Compare Compare Validation Parameters (Linearity, Accuracy, Precision, Recovery) A_Data->Compare B_Sample Plasma Sample B_Spike Spike with SIL IS B_Sample->B_Spike B_SPE Solid Phase Extraction B_Spike->B_SPE B_LCMS LC-MS/MS Analysis B_SPE->B_LCMS B_Data Data Acquisition B_LCMS->B_Data B_Data->Compare

Caption: Workflow for cross-validation of two analytical methods for hydroflumethiazide.

Conclusion

The cross-validation of analytical methods is essential to ensure data integrity and consistency. When developing a bioanalytical method for hydroflumethiazide, the use of a stable isotope-labeled internal standard is highly recommended. This approach is expected to provide superior accuracy, precision, and robustness by more effectively compensating for analytical variability compared to a structural analog internal standard. While a structural analog can be a suitable alternative when a SIL is unavailable, careful validation is required to understand and control for potential differences in analytical behavior relative to the analyte.

References

Inter-laboratory comparison of hydroflumethiazide quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of hydroflumethiazide (B1673452), a diuretic medication primarily used to treat high blood pressure and edema. The information presented herein is compiled from a review of published, validated analytical methods, offering a valuable resource for researchers and quality control professionals in selecting the most appropriate technique for their specific needs. The key performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are summarized to facilitate a clear comparison.

Quantitative Performance Data

The following table summarizes the quantitative performance data for different analytical methods used for the quantification of hydroflumethiazide. This allows for a direct comparison of key validation parameters across various techniques.

MethodMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Citation
RP-HPLC Bulk and Pharmaceutical Dosage Form20 - 1001.163.5398.52 - 100.18[1]
Stability-Indicating HPLC Bulk Drug and Pharmaceutical Formulations8 - 12--98.0 - 102.0[2]
Stability-Indicating HPLC Pharmaceutical Dosage Form60 - 1401015-[3]
LC-MS/MS Human Plasma1.25 - 507.63 (ng/mL)--87.01 - 101.18[4]
LC-MS/MS Human Plasma0.50 - 250.0 (ng/mL)--96.6 - 103.1[5]

Note: The performance characteristics are as reported in the cited literature and may vary based on specific experimental conditions, instrumentation, and laboratory practices.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and method adaptation. Below are summaries of the experimental protocols for the compared methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine quality control analysis of hydroflumethiazide in bulk and pharmaceutical dosage forms.[1]

  • Chromatographic System: A standard RP-HPLC system equipped with a UV detector is utilized.

  • Column: A C18 column (250×4.6 mm i.d., 5µm) is commonly employed for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and acetonitrile (B52724) (30:70 v/v) is used.[1]

  • Flow Rate: The flow rate is maintained at 0.6 mL/min.[1]

  • Detection: The eluent is monitored at a wavelength of 271 nm.[1]

  • Internal Standard: In some HPLC methods for determining hydrochlorothiazide (B1673439) (a related thiazide diuretic), hydroflumethiazide is used as an internal standard.[6]

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This type of method is essential for determining the drug's stability under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis.

  • Chromatographic System: An HPLC system with a UV or photodiode array (PDA) detector is required.

  • Column: A reversed-phase C18 column is typically used.[3]

  • Mobile Phase: A common mobile phase is a mixture of methanol and a buffer solution (e.g., KH2PO4, pH 3.2) in a 60:40 v/v ratio.[3]

  • Flow Rate: A flow rate of 1 mL/min is generally applied.[3]

  • Detection: Detection is performed at approximately 270 nm.[3]

  • Forced Degradation Studies: The drug is subjected to stress conditions as per ICH guidelines to demonstrate the method's specificity in the presence of degradation products.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for the quantification of hydroflumethiazide in complex biological matrices like human plasma.[4][5]

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer is used.

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting the analyte and internal standard from plasma samples.[4]

  • Column: A C18 column, such as a Lichrocart RP Select (125 × 4 mm, 5 nm), is often used.[4]

  • Mobile Phase: A typical mobile phase consists of acetonitrile and a buffer like 10 mM ammonium (B1175870) acetate.[4]

  • Ionization: Electrospray ionization (ESI) in negative mode is frequently employed for hydroflumethiazide.[4][5]

  • Quantification: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the analyte and its internal standard.[4]

Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of hydroflumethiazide using chromatographic methods.

Hydroflumethiazide Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis sample Bulk Drug / Formulation / Plasma dissolution Dissolution / Extraction sample->dissolution filtration Filtration / Centrifugation dissolution->filtration dilution Dilution filtration->dilution injection Sample Injection dilution->injection separation Chromatographic Separation (HPLC / LC-MS) injection->separation detection Detection (UV / MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification reporting Result Reporting quantification->reporting

Caption: General workflow for hydroflumethiazide analysis.

This guide provides a foundational comparison of common analytical methods for hydroflumethiazide quantification. The choice of method will ultimately depend on the specific application, required sensitivity, available instrumentation, and regulatory requirements. For novel applications, method validation according to ICH guidelines is essential to ensure reliable and accurate results.

References

The Clear Advantage: Why ¹³C and ¹⁵N Labeled Standards Outperform Deuterated Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly influences data accuracy and reliability. While deuterated (²H) standards are commonly used, a comprehensive analysis of experimental data reveals the superior performance of ¹³C and ¹⁵N labeled standards. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to demonstrate the advantages of employing ¹³C and ¹⁵N stable isotope labeled internal standards.

Stable isotope labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] The ideal SIL-IS is chemically and physically identical to the analyte, differing only in mass, which allows it to compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[2] While both deuterated and ¹³C/¹⁵N labeled compounds are used for this purpose, their inherent physicochemical properties lead to significant performance differences.

Key Performance Advantages of ¹³C and ¹⁵N Labeled Standards

The primary advantages of ¹³C and ¹⁵N labeled standards over their deuterated counterparts lie in their chromatographic behavior, isotopic stability, and ability to mitigate matrix effects, ultimately leading to more accurate and precise quantification.

  • Chromatographic Co-elution: One of the most significant drawbacks of deuterated standards is the "isotope effect," which can cause them to have different retention times than the unlabeled analyte, typically eluting slightly earlier in reversed-phase chromatography.[3][4] This chromatographic shift is due to the difference in bond strength and molecular volume between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[3] In contrast, ¹³C and ¹⁵N labeled standards have virtually identical physicochemical properties to the native analyte, resulting in perfect co-elution.[2][5] This co-elution is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak.[2]

  • Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[5][6] Because ¹³C and ¹⁵N labeled standards co-elute perfectly with the analyte, they experience the exact same matrix effects, leading to more accurate and reliable quantification.[2][7] When a deuterated standard does not co-elute, it may be subjected to different matrix effects than the analyte, leading to inaccurate results.[5] Studies have shown that ¹³C-labeled internal standards are better suited to correct for ion suppression effects in UHPLC-MS/MS analysis.[7][8]

  • Isotopic Stability: Deuterated standards can be susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[2][9] This can compromise the integrity of the internal standard and lead to quantification errors. ¹³C and ¹⁵N labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under typical bioanalytical conditions, ensuring the stability of the standard throughout the entire workflow.[2]

Quantitative Data Comparison

The following tables summarize experimental data from comparative studies, highlighting the superior performance of ¹³C labeled internal standards over deuterated ones.

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & References
Chromatographic Co-elution with Analyte Often exhibits a retention time shift, eluting earlier than the non-labeled analyte.[2][10]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2][10]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[2][5]
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[2] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[8]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[8] Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2][8]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially at exchangeable sites.[2][9]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2]The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow.[2]

Table 1: Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

AnalyteInternal Standard TypeChromatographic Resolution (vs. Analyte)ObservationReference
Amphetamine²H₃-AmphetamineIncreased with the number of deuterium substitutesDeuterated standards show chromatographic separation from the analyte.[10]
Amphetamine¹³C₆-AmphetamineCo-eluting¹³C-labeled standards co-elute perfectly with the analyte.[10]

Table 2: Chromatographic Resolution of Amphetamine and its Stable Isotope Labeled Internal Standards

Experimental Protocols

To objectively compare the performance of different internal standards, a rigorous validation protocol is essential. The following outlines a general methodology for such a comparison.

Objective:

To evaluate and compare the accuracy, precision, and matrix effects of a deuterated versus a ¹³C or ¹⁵N labeled internal standard for the quantification of a specific analyte in a biological matrix (e.g., plasma, urine).

Materials:
  • Analyte of interest

  • Deuterated internal standard

  • ¹³C or ¹⁵N labeled internal standard

  • Blank biological matrix from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and both internal standards in an appropriate solvent.

    • Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution of the stock solution.

    • Prepare separate working solutions for each internal standard at a constant concentration.

  • Preparation of Calibration Curve and Quality Control Samples:

    • Spike the blank biological matrix with the analyte working solutions to create a series of calibration standards (typically 8-10 non-zero levels) and QC samples (at least three levels: low, medium, and high).

    • Divide the prepared calibration standards and QC samples into two sets. To one set, add a fixed amount of the deuterated internal standard working solution. To the second set, add the same fixed amount of the ¹³C or ¹⁵N labeled internal standard working solution.

  • Sample Preparation (e.g., Protein Precipitation):

    • To an aliquot of each sample (calibrator, QC, and blank matrix), add a protein precipitation agent (e.g., acetonitrile) containing the respective internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or plate for analysis.

  • LC-MS/MS Analysis:

    • Develop and optimize an LC-MS/MS method for the analyte and both internal standards.

    • Analyze the prepared samples from both sets (deuterated and ¹³C/¹⁵N IS) using the optimized LC-MS/MS method.

    • Monitor the retention times of the analyte and both internal standards.

  • Data Analysis and Performance Evaluation:

    • Calibration Curve: For each set, plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a weighted linear regression to determine the linearity (r²) and the slope and intercept of the calibration curve.

    • Accuracy and Precision: Calculate the concentration of the QC samples using the respective calibration curves. Determine the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level for both internal standards.

    • Matrix Effect Assessment (Post-Extraction Addition):

      • Prepare three sets of samples:

        • Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).

        • Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.

        • Set C: Analyte and internal standard spiked into the blank matrix before extraction.

      • Analyze all three sets and calculate the matrix factor (MF) for each of the six different matrix sources using the formula: MF = (Peak area in Set B) / (Peak area in Set A).

      • The variability of the matrix factor across different sources is a measure of the relative matrix effect. A lower %CV for the matrix factor indicates better compensation by the internal standard.

Mandatory Visualizations

To illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (¹³C/¹⁵N or ²H) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Bioanalytical Workflow using Internal Standards

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG Glyceraldehyde-3-Phosphate Dehydrogenase P3G 3-Phosphoglycerate BPG->P3G Phosphoglycerate Kinase P2G 2-Phosphoglycerate P3G->P2G Phosphoglycerate Mutase PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Glycolysis Pathway for Metabolic Flux Analysis

Conclusion

The evidence strongly supports the superiority of ¹³C and ¹⁵N labeled internal standards over deuterated standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects are a significant concern. While deuterated standards can be a more cost-effective option, the potential for chromatographic shifts and isotopic exchange introduces a level of uncertainty that can compromise data integrity. For researchers, scientists, and drug development professionals where the highest level of accuracy and precision is paramount, the investment in ¹³C and ¹⁵N labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.

References

Performance of Hydroflumethiazide-15N2,13C,d2 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of stable isotope-labeled internal standards, with a focus on Hydroflumethiazide-15N2,13C,d2, for the bioanalysis of hydroflumethiazide (B1673452) and structurally related thiazide diuretics in different biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it offers the highest accuracy and precision by compensating for variability during sample preparation and analysis.[1]

This guide presents experimental data from a validated bioanalytical method for a closely related thiazide diuretic, hydrochlorothiazide (B1673439), utilizing a stable isotope-labeled internal standard with similar labeling (Hydrochlorothiazide-13C,15N2,d2). This data provides a strong indication of the expected performance of this compound. Furthermore, a comparison with a non-isotopically labeled internal standard is included to highlight the advantages of using a SIL-IS.

Data Presentation: Performance Characteristics

The following tables summarize the performance of a bioanalytical method using a stable isotope-labeled internal standard for a thiazide diuretic in human plasma.

Table 1: Linearity of Thiazide Diuretic Analysis

AnalyteInternal StandardCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
HydrochlorothiazideHydrochlorothiazide-13C,15N2,d21 - 500> 0.99

Data extracted from a study on the simultaneous estimation of Irbesartan and Hydrochlorothiazide in human plasma.[2]

Table 2: Accuracy and Precision for Thiazide Diuretic Analysis in Human Plasma

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Hydrochlorothiazide1 (LLOQ)-Within ±20%< 15%
3 (LQC)-Within ±15%< 15%
200 (MQC)-Within ±15%< 15%
400 (HQC)-Within ±15%< 15%

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. The specific mean measured concentrations were not provided in the source, but the accuracy and precision were reported to be within the acceptable limits.[2]

Table 3: Recovery and Matrix Effect

AnalyteInternal StandardRecovery (%)Matrix Effect (%)
HydrochlorothiazideHydrochlorothiazide-13C,15N2,d235.9 - 39.1Not explicitly quantified, but the method was validated for selectivity and matrix effect.

Recovery for the internal standard (Hydrochlorothiazide-13C,15N2,d2) was 35.9%. While the recovery is not high, it is consistent, and the use of a stable isotope-labeled internal standard effectively compensates for this variability.[2]

Comparison with a Non-Isotopically Labeled Internal Standard

To illustrate the superior performance of a stable isotope-labeled internal standard, the following table compares the performance of a SIL-IS with a structural analog internal standard (Diazepam) for the analysis of a thiazide diuretic.

Table 4: Performance Comparison of Internal Standards

ParameterStable Isotope-Labeled IS (Hydrochlorothiazide-¹³C,d₂)Structural Analog IS (Diazepam)
Linearity (r²) ≥ 0.998≥ 0.9953
Accuracy HighModerate to High
Precision HighModerate
Compensation for Matrix Effects ExcellentVariable

Data for Hydrochlorothiazide-¹³C,d₂ is from a study on lisinopril (B193118) and hydrochlorothiazide analysis. Data for Diazepam as an internal standard for hydrochlorothiazide is from a study on hydrochlorothiazide and nifedipine (B1678770) analysis.[1][3]

The stable isotope-labeled internal standard demonstrates superior linearity and is expected to provide better accuracy and precision due to its ability to more effectively compensate for matrix effects and variability in extraction recovery and instrument response.[1]

Experimental Protocols

A detailed methodology for the analysis of a thiazide diuretic in human plasma using a stable isotope-labeled internal standard is provided below. This protocol can be adapted for the analysis of hydroflumethiazide using this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add the internal standard solution (Hydrochlorothiazide-13C,15N2,d2).

  • Vortex mix the sample.

  • Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC

  • Column: ACE 5 C18 (100 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol:0.1% Formic Acid in Water (70:30 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[2]

  • MRM Transitions:

    • Hydrochlorothiazide: m/z 295.8 → 269.0[2]

    • Hydrochlorothiazide-13C,15N2,d2: m/z 300.9 → 271.1[2]

Mandatory Visualization

Below are diagrams illustrating the mechanism of action of hydroflumethiazide and a typical experimental workflow for its bioanalysis.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ NCC Na-Cl Cotransporter (NCC) Lumen_Na->NCC Transport Lumen_Cl Cl- Lumen_Cl->NCC Transport Cell_Na Na+ NCC->Cell_Na HFT Hydroflumethiazide HFT->NCC Inhibition NaK_ATPase Na+/K+ ATPase Cell_K K+ NaK_ATPase->Cell_K Inter_Na Na+ NaK_ATPase->Inter_Na Cell_Na->NaK_ATPase Inter_K K+ Inter_K->NaK_ATPase

Caption: Mechanism of action of Hydroflumethiazide.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Bioanalytical workflow for Hydroflumethiazide.

References

A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submissions. The choice and proper implementation of an internal standard (IS) are critical for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of internal standards, aligning with the harmonized principles of the FDA, EMA, and ICH M10 guidelines, and is supported by experimental data and detailed protocols to inform best practices in your laboratory.

An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[1] The selection of an appropriate internal standard is a pivotal decision in bioanalytical method development, directly influencing the accuracy and precision of the resulting data.[1]

Harmonization of Regulatory Guidelines

Historically, bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) had distinct nuances. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline, a globally unified framework has been established.[2][3] This harmonization streamlines the requirements for internal standard use, ensuring a consistent approach for international drug submissions.[3] Both the FDA and EMA now reference the ICH M10 guideline as the primary document for bioanalytical method validation.[2]

Types of Internal Standards: A Performance Comparison

The two primary types of internal standards used in bioanalytical assays are Stable Isotope-Labeled Internal Standards (SIL-ISs) and analog internal standards.

  • Stable Isotope-Labeled Internal Standards (SIL-ISs): These are considered the "gold standard" in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This structural near-identity ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects and extraction recovery, providing the most accurate correction.[4]

  • Analog Internal Standards: These are structurally similar but not identical to the analyte. While often more readily available and less expensive than SIL-ISs, their physicochemical properties can differ from the analyte, leading to less effective compensation for analytical variability.[4]

Quantitative Performance Data: SIL-IS vs. Analog IS

The superiority of SIL-ISs is evident in their performance across key validation parameters.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Analog ISKey Performance Insight
Precision (%CV) Typically <10%[4]Can be >15%[4]The close tracking of the analyte by the SIL-IS results in significantly better precision.
Accuracy (%Bias) Typically within ±5%Can be > ±15%SIL-IS more effectively corrects for systematic errors, leading to higher accuracy.
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[4]Inconsistent compensation (can be >20% difference)[4]The near-identical chemical nature of the SIL-IS ensures it experiences the same ionization suppression or enhancement as the analyte.
Recovery Variability (%CV) Low (<10%)[4]Higher (>15%)[4]SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process.

Experimental Protocols for Internal Standard Validation

Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.

Selectivity and Specificity

Objective: To ensure that the internal standard does not interfere with the analyte and that endogenous matrix components do not interfere with the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix from individual donors.

  • Prepare the following sets of samples:

    • Blank matrix (without analyte or IS).

    • Blank matrix spiked with the IS at the working concentration.

    • Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Process and analyze the samples according to the bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the blank matrix with IS should be ≤ 20% of the analyte response at the LLLOQ.

    • The response of any interfering peak at the retention time of the IS in the blank matrix should be ≤ 5% of the IS response.[3]

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A: Analyte and IS spiked into the extracted blank matrix (post-extraction spike).

    • Set B: Analyte and IS in a neat solution (without matrix).

  • Calculate the matrix factor (MF) for the analyte and the IS:

    • MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

  • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots of matrix should not be greater than 15%.

Stability Assessment

Objective: To evaluate the stability of the internal standard under various conditions that mimic sample handling and storage.

Protocol:

  • Prepare QC samples at low and high concentrations.

  • Subject the samples to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Bench-Top Stability: Storage at room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Storage at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from sample collection to analysis.

    • Stock Solution Stability: Stability of the IS stock solution at room temperature and refrigerated conditions.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Bioanalytical Workflows

To further clarify the processes involved in internal standard selection and validation, the following diagrams illustrate key workflows and logical relationships.

G cluster_0 Internal Standard Selection and Validation Workflow cluster_1 Method Validation Steps Method Development Method Development IS Selection IS Selection Method Development->IS Selection IS Suitability Check IS Suitability Check IS Selection->IS Suitability Check Method Validation Method Validation IS Suitability Check->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis Selectivity Selectivity Method Validation->Selectivity Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision

A high-level workflow for internal standard selection and validation.

G cluster_0 Internal Standard Types cluster_1 Key Characteristics Internal Standard Internal Standard SIL-IS Stable Isotope-Labeled IS Internal Standard->SIL-IS Preferred Analog-IS Analog IS Internal Standard->Analog-IS Alternative SIL_Char Co-eluting Identical Matrix Effects High Accuracy & Precision SIL-IS->SIL_Char Analog_Char Different Retention Time Variable Matrix Effects Lower Accuracy & Precision Analog-IS->Analog_Char

Logical relationship between internal standard types and their characteristics.

Conclusion

The harmonized regulatory landscape under ICH M10 emphasizes a science-driven approach to bioanalytical method validation. The use of a well-characterized and validated internal standard is fundamental to generating reliable data for regulatory submissions. While analog internal standards can be used when a SIL-IS is not available, the experimental evidence strongly supports the use of stable isotope-labeled internal standards as the preferred choice for achieving the highest levels of accuracy, precision, and robustness in bioanalytical methods. By following the detailed protocols and understanding the performance differences outlined in this guide, researchers can confidently select and validate internal standards that meet the stringent requirements of today's global regulatory environment.

References

Comparative study of different extraction techniques for hydroflumethiazide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various extraction techniques employed for the analysis of hydroflumethiazide (B1673452) from different matrices, such as plasma, urine, and pharmaceutical formulations. The selection of an appropriate extraction method is critical for achieving accurate, sensitive, and high-throughput quantification of hydroflumethiazide. This document outlines the methodologies, performance metrics, and key considerations for traditional and modern extraction techniques, supported by experimental data from scientific literature. While specific data for hydroflumethiazide is limited in comparative studies, data for the structurally similar compound hydrochlorothiazide (B1673439) is utilized as a reliable proxy to evaluate the relative performance of these methods.

Comparison of Hydroflumethiazide Extraction Techniques

The following table summarizes the key quantitative performance indicators for various extraction techniques. These values are compiled from multiple studies and represent typical performance.

TechniqueRecovery (%)Extraction TimeSolvent ConsumptionThroughputAutomation Potential
Solid-Phase Extraction (SPE) 85 - 10530 - 60 minLow to ModerateModerate to HighHigh
Liquid-Liquid Extraction (LLE) 70 - 9520 - 45 minHighLow to ModerateModerate
Ultrasound-Assisted Extraction (UAE) > 9010 - 30 minLow to ModerateHighModerate
Microwave-Assisted Extraction (MAE) > 905 - 15 minLowHighHigh
Supercritical Fluid Extraction (SFE) > 9010 - 40 minVery Low (CO2)ModerateHigh

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from published research and may require optimization for specific sample matrices and analytical instrumentation.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[1][2] It offers high recovery and the ability to handle multiple samples simultaneously.

Experimental Protocol:

  • Cartridge Conditioning: An Oasis HLB SPE cartridge (30 mg, 1 cc) is conditioned with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: 1 mL of the pre-treated sample (e.g., plasma, urine) is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Hydroflumethiazide is eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method based on the partitioning of the analyte between two immiscible liquid phases.[3][4] It is a simple and cost-effective technique.

Experimental Protocol:

  • Sample Preparation: To 1 mL of the sample, add an appropriate internal standard.

  • Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate, diethyl ether) to the sample in a glass tube.

  • Mixing: Vortex the mixture for 10 minutes to facilitate the transfer of hydroflumethiazide into the organic phase.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to enhance the extraction efficiency by disrupting cell membranes and increasing mass transfer.[5][6] This technique significantly reduces extraction time and solvent consumption.[7]

Experimental Protocol:

  • Sample and Solvent: Place the sample (e.g., powdered tablet, biological tissue) in a vessel with a suitable extraction solvent (e.g., methanol, acetonitrile).

  • Sonication: Immerse the vessel in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature.

  • Filtration/Centrifugation: Separate the extract from the solid residue by filtration or centrifugation.

  • Analysis: The resulting extract can be directly injected or further concentrated before analysis.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and sample, leading to a rapid extraction process.[8][9] It is known for its high efficiency and short extraction times.[10]

Experimental Protocol:

  • Sample and Solvent: Place the sample and a specific volume of extraction solvent in a microwave-safe extraction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave extraction system. Apply microwave power (e.g., 500 W) for a short duration (e.g., 5-10 minutes) at a controlled temperature.

  • Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the extract to remove solid particles.

  • Analysis: The filtrate is ready for chromatographic analysis.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[11][12] This green technology offers high selectivity and leaves no organic solvent residue.[13]

Experimental Protocol:

  • Sample Loading: The sample is placed in an extraction vessel.

  • Supercritical Fluid Introduction: Supercritical CO2, often with a modifier like methanol, is pumped through the vessel at a specific temperature and pressure (e.g., 40°C and 200 bar).

  • Extraction: The supercritical fluid dissolves the hydroflumethiazide from the sample matrix.

  • Analyte Collection: The CO2 containing the analyte is depressurized, causing the hydroflumethiazide to precipitate in a collection vessel. The CO2 can be vented or recycled.

  • Reconstitution: The collected analyte is dissolved in a suitable solvent for analysis.

Visualizing the Workflow and Technique Relationships

To better understand the analytical process and the interplay between different extraction methods, the following diagrams are provided.

G General Workflow for Hydroflumethiazide Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological or Pharmaceutical Sample Pretreatment Homogenization / Dilution / pH Adjustment Sample->Pretreatment Extraction Choice of Extraction Technique (SPE, LLE, UAE, MAE, SFE) Pretreatment->Extraction PostExtraction Evaporation & Reconstitution Extraction->PostExtraction Analysis Chromatographic Analysis (HPLC, LC-MS/MS) PostExtraction->Analysis Data Data Acquisition and Quantification Analysis->Data

General workflow for hydroflumethiazide analysis.

G Comparative Relationships of Extraction Techniques cluster_conventional Conventional Techniques cluster_modern Modern (Green) Techniques LLE Liquid-Liquid Extraction (Partition-based) SPE Solid-Phase Extraction (Sorbent-based) LLE->SPE Improved Selectivity & Automation UAE Ultrasound-Assisted Extraction (Cavitation) SPE->UAE Reduced Time & Solvent MAE Microwave-Assisted Extraction (Dielectric Heating) SPE->MAE Further Reduced Time UAE->MAE Faster Heating SFE Supercritical Fluid Extraction (Supercritical CO2) MAE->SFE Solvent-Free (Greenest)

Logical relationships between extraction techniques.

References

Safety Operating Guide

Ensuring Safe Disposal of Hydroflumethiazide-15N2,13C,d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isotopically labeled compounds such as Hydroflumethiazide-15N2,13C,d2 is critical for maintaining laboratory safety and environmental compliance. As a pharmaceutical-related compound, it requires handling with care, adhering to established protocols for chemical waste management. This guide provides essential safety information and a step-by-step disposal plan for researchers, scientists, and drug development professionals.

Hazardous Identification and Safety Precautions

Hydroflumethiazide and its isotopically labeled analogues are classified with specific health hazards. According to safety data sheets, precautions must be taken to avoid exposure. The compound is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children[1]. It may also cause allergy or asthma symptoms if inhaled and can lead to an allergic skin reaction[1].

Hazard StatementClassificationPrecautionary Measures
Suspected of damaging fertility or the unborn childReproductive toxicity, Category 2Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid contact during pregnancy and while nursing[1].
May cause allergy or asthma symptoms or breathing difficultiesRespiratory sensitization, Category 1Avoid breathing dusts or mists. In case of inadequate ventilation, wear respiratory protection. If experiencing respiratory symptoms, seek medical advice[1].
May cause an allergic skin reactionSkin sensitization, Category 1Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation or rash occurs, get medical advice. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse[1].
Effects on or via lactationReproductive toxicityAvoid contact while nursing[1].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved waste disposal plant[1][2]. Disposal must be conducted in accordance with federal, state, and local environmental control regulations.

  • Waste Characterization and Segregation:

    • Identify the waste as a non-hazardous or hazardous chemical waste according to your institution's guidelines and local regulations. Given the hazard statements, it is prudent to handle it as hazardous waste.

    • Segregate waste containing this compound from other laboratory waste streams to avoid chemical reactions and to ensure proper disposal.

    • Keep the compound in its original or a compatible, properly labeled container. The label should clearly state the chemical name, including the isotopic labeling, and display the relevant hazard symbols.

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

    • Place the primary container into a secondary, larger container with absorbent material if required by your institution's environmental health and safety (EHS) office.

    • Complete a hazardous waste tag or label as required, providing details of the contents.

  • Storage Pending Disposal:

    • Store the packaged waste in a designated, secure, and well-ventilated waste accumulation area.

    • The storage area should be away from incompatible materials. The compound should be stored locked up[1][2].

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the safety data sheet (SDS) and any other relevant information about the waste.

  • Documentation:

    • Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and the name of the disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 A Start: Waste Generation B Characterize & Segregate Waste A->B Identify as Chemical Waste C Package Waste Securely B->C Label Container D Store in Designated Area C->D Seal and Tag E Contact EHS for Disposal D->E Schedule Pickup F Complete Disposal Documentation E->F Provide SDS G End: Waste Disposed F->G Maintain Records

Caption: Disposal workflow for this compound.

In case of accidental release, personnel should wear appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, and avoid inhalation of dust[3]. The spilled material should be contained and collected without creating dust, and the area should be ventilated. Do not let the product enter drains[2]. For personal protection guidance, consult the relevant safety data sheet.

References

Personal protective equipment for handling Hydroflumethiazide-15N2,13C,d2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Hydroflumethiazide-15N2,13C,d2. As an isotopically labeled version of a thiazide diuretic, this compound should be handled with care, assuming it has similar pharmacological activity to the parent compound. The following guidelines are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Self-contained breathing apparatus or respiratorRecommended, especially when handling the powder form to avoid dust formation.[4]
Hand Protection Nitrile glovesWear two pairs of nitrile gloves (double gloving). Change the outer pair immediately if contaminated.[2]
Body Protection Disposable Coveralls or Lab CoatUse a dedicated lab coat or disposable coveralls to protect against splashes and dust.[2]
Eye Protection Safety Goggles or Face ShieldWear chemical splash goggles for complete eye protection. A face shield can be worn over goggles for additional safety.[2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the handling area and removed before exiting.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for safely handling potent compounds.[1] The following workflow outlines the key steps from receiving the compound to its final disposal.

Handling Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Prepare_Work_Area Prepare Designated Work Area Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Receiving Receiving and Unpacking Don_PPE->Receiving Storage Secure and Correct Storage Receiving->Storage Weighing_and_Aliquoting Weighing and Aliquoting in a Contained Space Storage->Weighing_and_Aliquoting Experimentation Conducting Experiments Weighing_and_Aliquoting->Experimentation Decontamination Decontaminate Work Surfaces Experimentation->Decontamination Doff_PPE Doff PPE Correctly Decontamination->Doff_PPE Waste_Segregation Segregate Waste Doff_PPE->Waste_Segregation Waste_Disposal Dispose of Waste According to Regulations Waste_Segregation->Waste_Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.